N-Methyl-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBBQFWHUCTZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350307 | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-38-5 | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, spectroscopic analysis, and biological significance of N-Methyl-1H-benzo[d]imidazol-2-amine. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide focuses specifically on the N-methyl derivative of 2-aminobenzimidazole, a compound of interest for further research and development.
Core Chemical and Physical Properties
This compound is an aromatic heterocyclic compound. Its core properties are summarized below. It is important to distinguish this compound (CAS: 17228-38-5), where the methyl group is on the exocyclic amine, from its isomer, 1-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1622-57-7), where the methyl group is on a ring nitrogen.[3][4]
| Property | Value | Reference |
| IUPAC Name | N-methyl-1H-benzimidazol-2-amine | [3] |
| CAS Number | 17228-38-5 | [3] |
| Molecular Formula | C₈H₉N₃ | [3][4] |
| Molecular Weight | 147.18 g/mol | [3][4] |
| Canonical SMILES | CNC1=NC2=CC=CC=C2N1 | [3] |
| InChIKey | ALBBQFWHUCTZFM-UHFFFAOYSA-N | [3] |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Appearance | Off-white powder (Predicted for related compounds) | [5] |
Synthesis and Experimental Protocols
The synthesis of 2-aminobenzimidazole derivatives often involves the cyclization of a thiourea intermediate, which is formed from the reaction of an o-phenylenediamine with an isothiocyanate.[2] This method offers a reliable route to the desired scaffold.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (General)
This protocol outlines a common method for synthesizing N-substituted 2-aminobenzimidazoles.[2]
-
Synthesis of 1-(2-aminophenyl)-3-methylthiourea (Intermediate):
-
To a stirred solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add methyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours. The formation of the thiourea intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried under a vacuum.
-
-
Synthesis of this compound (Product):
-
Suspend the dried thiourea intermediate (1 equivalent) in a solvent like ethanol.
-
Add a cyclodesulfurization agent. Several agents can be used, such as methyl iodide, dicyclohexylcarbodiimide (DCC), or (diacetoxyiodo)benzene (PhI(OAc)₂).[2] For example, add methyl iodide (1.1 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling, neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane:methanol) to yield the pure this compound.[1]
-
Spectroscopic Analysis
The structural characterization of this compound relies on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-7.6 ppm. N-H Protons: Two broad signals, one for the imidazole N-H and one for the secondary amine N-H, typically between δ 5.0-8.0 ppm, which are exchangeable with D₂O.[6] N-CH₃ Protons: A singlet or doublet (depending on coupling with N-H) around δ 2.8-3.0 ppm.[6] |
| ¹³C NMR | Aromatic Carbons: Signals between δ 110-145 ppm. C2 Carbon: The carbon atom of the imidazole ring bonded to three nitrogens is expected to be significantly downfield, around δ 150-160 ppm. N-CH₃ Carbon: Signal in the aliphatic region, around δ 30-35 ppm. |
| IR (cm⁻¹) | N-H Stretch: A broad band for the imidazole N-H and a sharper band for the secondary amine N-H in the 3200-3450 cm⁻¹ region. C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. C=N and C=C Stretch: Absorptions in the 1500-1630 cm⁻¹ region. C-N Stretch: Bands in the 1250-1350 cm⁻¹ range.[6] |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 147, which is an odd number, consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms (three).[6] Fragmentation: Dominated by alpha-cleavage, leading to the loss of a methyl radical or other characteristic fragments.[6] |
Biological Activity and Therapeutic Potential
The benzimidazole core is a "privileged scaffold" in drug discovery. Derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]
Inhibition of Quorum Sensing
Derivatives of this compound have demonstrated potent inhibitory activity against the PqsR receptor, a key regulator in the quorum sensing system of the pathogenic bacterium Pseudomonas aeruginosa.[8] By blocking this pathway, these compounds can disrupt bacterial communication and reduce the expression of virulence factors, offering a promising anti-infective strategy.
Caption: Inhibition of the PqsR quorum sensing pathway in P. aeruginosa.
Kinase Inhibition
Benzimidazoles are also recognized as potent kinase inhibitors.[1] For example, related compounds have shown specific inhibitory activity against Casein Kinase 1 (CK1) isoforms δ and ε, which are implicated in cell cycle regulation and circadian rhythms.[9] Their ability to target ATP-binding sites makes them attractive candidates for developing therapies against cancer and other proliferative diseases.
Caption: Conceptual model of competitive kinase inhibition by a benzimidazole derivative.
Safety and Handling
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[3]
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements: Standard precautions for handling harmful and irritant chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses), avoiding ingestion and inhalation, and ensuring adequate ventilation.[3]
This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation is warranted to fully explore its chemical reactivity and therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. This compound | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The document outlines the prevalent synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and further investigation by researchers in the field.
Introduction
This compound is a derivative of 2-aminobenzimidazole, a structural motif found in a variety of biologically active molecules.[1] The addition of a methyl group to one of the nitrogen atoms of the imidazole ring can significantly alter the compound's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. Consequently, efficient and selective methods for the synthesis of this compound are of high interest to the scientific community.
Synthetic Methodologies
The primary and most direct route for the synthesis of this compound is the N-methylation of 1H-benzo[d]imidazol-2-amine. This approach is favored for its simplicity and high yield.
Direct N-Methylation of 1H-benzo[d]imidazol-2-amine
A common and effective method for the synthesis of this compound involves the direct methylation of 1H-benzo[d]imidazol-2-amine using a methylating agent in the presence of a base.[2] Methyl iodide is a frequently used methylating agent for this transformation. The reaction proceeds via the deprotonation of the imidazole nitrogen by a base, followed by nucleophilic attack of the resulting anion on the methyl iodide.
A challenge in the N-methylation of unsymmetrically substituted benzimidazoles is the potential for the formation of regioisomers due to the tautomeric nature of the benzimidazole ring.[3] However, in the case of 2-aminobenzimidazole, methylation predominantly occurs at the N-1 position.
Experimental Protocols
Synthesis of this compound via Direct Methylation[2]
This protocol is adapted from a patented procedure and is presented here for research purposes.
Materials:
-
1H-benzo[d]imidazol-2-amine
-
Potassium hydroxide (KOH) powder
-
Methyl iodide (CH₃I)
-
Acetone
-
Water (H₂O)
-
Ethyl acetate (EA)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Procedure:
-
Reaction Setup: In a 50 mL single-mouth pear-shaped flask, dissolve 0.55 g (4.1 mmol) of 1H-benzo[d]imidazol-2-amine in 15 mL of acetone.
-
Base Addition: Add 0.46 g (8.2 mmol) of potassium hydroxide powder to the solution and stir at room temperature for 10 minutes.
-
Methylation: Cool the reaction mixture in an ice water bath. Add 0.28 mL of methyl iodide (4.5 mmol) dropwise. Continue stirring in the ice water bath for 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to return to room temperature. Add 15 mL of H₂O and remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic phases, concentrate under reduced pressure, and purify the residue by silica gel column chromatography using a petroleum ether:ethyl acetate gradient (from PE to 50:1 PE:EA).
Product:
The final product is a fluorescent brown viscous liquid.
Quantitative Data
The following table summarizes the quantitative data for the direct methylation synthesis of this compound.[2]
| Parameter | Value |
| Starting Material | 1H-benzo[d]imidazol-2-amine |
| Reagents | Potassium hydroxide, Methyl iodide |
| Solvent | Acetone |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | ~20 minutes |
| Yield | 90% |
| Product Form | Fluorescent brown viscous liquid |
Logical Workflow of Synthesis
The following diagram illustrates the key steps in the synthesis of this compound via direct methylation.
Caption: Workflow for the direct methylation synthesis of this compound.
Alternative Synthetic Approaches
While direct methylation is a straightforward method, other strategies for the synthesis of N-substituted 2-aminobenzimidazoles have been reported and could be adapted for the synthesis of this compound. These methods often involve the construction of the benzimidazole ring from appropriately substituted precursors.
One such general method involves the cyclodesulfurization of a pre-formed thiourea.[4] This typically requires a desulfurization agent such as mercury(II) oxide, methyl iodide, or dicyclohexyl carbodiimide.[4] Another approach is the reaction of 2-chlorobenzimidazole with an amine, though this can result in low yields and byproducts.[5] More modern methods utilize catalytic systems, for instance, a Cp*Ir complex has been shown to be effective for the N-methylation of a variety of amines, including amino-azoles, using methanol as the methyl source.[6]
Conclusion
This technical guide has detailed a reliable and high-yielding protocol for the synthesis of this compound. The direct methylation of 1H-benzo[d]imidazol-2-amine offers a straightforward and efficient route to this valuable compound. The provided experimental details and quantitative data serve as a practical resource for researchers engaged in the synthesis and development of novel benzimidazole-based compounds for various applications, particularly in the field of drug discovery. Further research may focus on optimizing reaction conditions to improve yields and minimize the use of hazardous reagents, aligning with the principles of green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. US20130345436A1 - method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents [patents.google.com]
- 6. N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand [organic-chemistry.org]
N-Methyl-1H-benzo[d]imidazol-2-amine: A Technical Overview
CAS Number: 17228-38-5
This technical guide offers a detailed examination of N-Methyl-1H-benzo[d]imidazol-2-amine, a benzimidazole derivative identified as a versatile building block in organic synthesis and a compound of interest for its potential pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource on its chemical properties, synthesis, and reported biological functions. While extensive peer-reviewed data on its specific biological activity is limited, this guide compiles the available information to support further research and development.
Core Chemical and Physical Data
This compound is characterized as an off-white to light brown solid.[1] A summary of its key physicochemical properties is presented below, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 17228-38-5 | [2][3] |
| Molecular Formula | C₈H₉N₃ | [3] |
| Molecular Weight | 147.18 g/mol | [2] |
| IUPAC Name | N-methyl-1H-benzimidazol-2-amine | [2] |
| Common Synonyms | 2-(Methylamino)-1H-benzimidazole, 2-methylaminobenzimidazole | [4] |
| Melting Point | 190-192 °C | [1] |
| Boiling Point (Predicted) | 313.7 ± 25.0 °C | [1] |
| Density (Predicted) | 1.284 g/cm³ | [1] |
| pKa (Predicted) | 11.61 ± 0.10 | [1] |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |
Synthesis Protocol
The synthesis of this compound has been documented, involving a nucleophilic substitution reaction between 2-chloro-1H-benzo[d]imidazole and methylamine under high temperature and pressure.[1]
Experimental Methodology
Materials:
-
2-chloro-1H-benzo[d]imidazole (1.0 eq)
-
Methylamine (1.0 eq)
-
Autoclave (Hastelloy, 450 mL)
-
Ethanol
-
Acetone
Procedure:
-
2-chloro-1H-benzo[d]imidazole (20 g, 131.08 mmol) and methylamine (260 mL, 131.08 mmol) are combined in a 450 mL Hastelloy autoclave.[1]
-
The vessel is sealed and heated to 160°C for 16 hours, during which the internal pressure reaches approximately 11 bar.[1]
-
Following the reaction period, the mixture is cooled, and the solvent is removed under reduced pressure, resulting in a brown oily residue.[1]
-
The residue is co-evaporated with ethanol to yield a brown foam.[1]
-
The crude product is purified by recrystallization from a minimal amount of hot acetone.[1]
-
The resulting precipitate is filtered and dried to afford the final product, this compound, with a reported yield of 51%.[1]
Synthesis Workflow Diagram
Biological Activity and Potential Mechanism of Action
Information from a commercial supplier suggests that this compound possesses analgesic and anti-inflammatory properties.[4] The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes.[5][6]
The proposed mechanism for the anti-inflammatory effect of this compound is the inhibition of prostaglandin synthesis.[4] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever. Their production is catalyzed by COX enzymes. It is suggested that this compound may exert its effect by oxidizing cyclooxygenase, thereby downregulating the inflammatory cascade.[4] In vivo, the compound has been reported to show significant activity in the carrageenan-induced paw edema model in rats, a classic assay for acute anti-inflammatory effects.[4][7]
Proposed Signaling Pathway Involvement
Relevant Experimental Protocols
While specific, peer-reviewed experimental data for this compound is scarce, the following sections detail standardized methodologies for the key assays in which its activity has been reported.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This model is a benchmark for evaluating acute anti-inflammatory activity.[7]
Objective: To determine the in vivo acute anti-inflammatory effect of a test compound.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[8]
-
Groups: Animals are divided into a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg, i.p.), and test groups receiving various doses of this compound.[8]
-
Procedure: a. The initial volume of the right hind paw is measured for each animal using a plethysmometer.[7] b. The test compound, positive control, or vehicle is administered, typically via intraperitoneal or oral routes.[8] c. After 30 minutes, inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) carrageenan suspension into the right hind paw.[8] d. Paw volume is measured at hourly intervals for up to 5 hours post-carrageenan injection.[7]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
In Vitro Enzyme Assay: Cyclooxygenase (COX) Inhibition
This assay quantifies the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin E₂ (PGE₂). The amount of PGE₂ produced is quantified, typically by an enzyme-linked immunosorbent assay (ELISA).
-
Procedure: a. The enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of this compound or a control inhibitor in a reaction buffer at 37°C. b. The reaction is initiated by the addition of the substrate, arachidonic acid. c. After a defined incubation period, the reaction is terminated. d. The concentration of PGE₂ in each sample is determined using a competitive ELISA kit.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. IC₅₀ values are then determined by fitting the data to a dose-response curve.
Summary and Future Directions
This compound presents as a compound with a straightforward synthesis and potential anti-inflammatory and analgesic properties, likely mediated through the inhibition of the cyclooxygenase pathway. However, the lack of comprehensive, publicly available data from peer-reviewed sources underscores the need for further investigation. Future studies should focus on confirming its biological activity, elucidating its precise mechanism of action, determining its potency and selectivity through quantitative in vitro and in vivo assays, and evaluating its broader pharmacological and toxicological profile. Such data would be invaluable for assessing its true potential as a lead compound in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. This compound | 17228-38-5 | SAA22838 [biosynth.com]
- 5. scispace.com [scispace.com]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. inotiv.com [inotiv.com]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Biological Activity of N-Methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1H-benzo[d]imidazol-2-amine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this core scaffold, focusing on its anti-inflammatory, antiviral, antiproliferative, and quorum sensing inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. The methylation at the N-1 position and the amine group at the C-2 position of the benzimidazole ring in this compound provide a unique template for chemical modifications, leading to a diverse array of biological activities. This guide consolidates the current understanding of the biological effects of this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development.
Quantitative Biological Activity Data
The biological activities of this compound and its derivatives have been quantified in various assays. The following tables summarize the available data for easy comparison.
Table 1: Anti-inflammatory and Analgesic Activity
| Compound/Derivative | Assay | Target | IC50/EC50 | Reference |
| This compound | Carrageenan-induced paw edema | In vivo anti-inflammatory | Significant activity | [1] |
| This compound | Prostaglandin Synthesis Inhibition | Cyclooxygenase (COX) | Data not available | [1] |
| Various Benzimidazole Derivatives | COX Inhibition | COX-1/COX-2 | Varies | [2] |
Table 2: Antiviral Activity
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| N-methyl 2-aminobenzimidazole (Isomer) | Zika Virus | Huh-7 | 43.1 | [3] |
Table 3: Antiproliferative Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Schiff base of N-phenyl benzimidazole | HL-60 (Acute Myeloid Leukemia) | 1.1 - 4.4 | [3] |
Table 4: Kinase and Quorum Sensing Inhibition
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Heterocyclic derivative of 1-methyl-1H-benzo[d]imidazol-2-amine | CK1δ | 0.040 | [4] |
| Heterocyclic derivative of 1-methyl-1H-benzo[d]imidazol-2-amine | CK1ε | 0.199 | [4] |
| 1-methyl-1H-benzo[d]imidazol-2-amine derivative (6a) | PqsR | ~15-fold enhancement vs lead | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the assay buffer, hemin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the colorimetric substrate solution (TMPD) followed by arachidonic acid.
-
Incubate the plate for an additional 2-5 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antiviral Activity Assay (Zika Virus)
This protocol outlines a cell-based assay to determine the half-maximal effective concentration (EC50) of a compound against Zika virus.
Materials:
-
Huh-7 cells (or other susceptible cell lines)
-
Zika virus stock
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or cell viability reagent)
-
96-well plates
Procedure:
-
Seed Huh-7 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the growth medium from the cells and infect with Zika virus at a predetermined multiplicity of infection (MOI).
-
Immediately add the medium containing the different concentrations of the test compound. Include a virus-only control and a no-virus control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess the antiviral activity by one of the following methods:
-
RT-qPCR: Extract total RNA and quantify the levels of Zika virus RNA.
-
Plaque Assay: Collect the supernatant and determine the titer of infectious virus particles.
-
Cell Viability Assay: Measure cell viability to assess the cytopathic effect of the virus.
-
-
Calculate the percentage of viral inhibition for each compound concentration and determine the EC50 value.
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Casein Kinase 1 (CK1) Inhibition Assay
This is a general protocol for a radiometric kinase assay to determine the inhibitory activity of compounds against CK1δ and CK1ε.
Materials:
-
Recombinant CK1δ or CK1ε enzyme
-
Kinase assay buffer
-
Substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Test compound
-
Phosphocellulose paper or membrane
-
Wash buffers (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate by combining the kinase assay buffer, the respective CK1 enzyme, and the test compound at various concentrations.
-
Add the substrate to the reaction mixture.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its derivatives.
Caption: General experimental workflow for evaluating the biological activity of benzimidazole derivatives.
Caption: Putative anti-inflammatory signaling pathway showing inhibition points for benzimidazole derivatives.
Caption: PqsR-mediated quorum sensing pathway in P. aeruginosa and its inhibition by benzimidazole derivatives.
Caption: Simplified overview of CK1δ/ε signaling and its inhibition by benzimidazole derivatives.
Conclusion
This compound and its derivatives have demonstrated a wide range of promising biological activities, including anti-inflammatory, antiviral, antiproliferative, and quorum sensing inhibitory effects. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. While further research is needed to fully elucidate the mechanisms of action and to optimize the therapeutic potential of these compounds, the information presented herein serves as a solid foundation for future drug discovery and development efforts centered on this valuable chemical scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 4. ovid.com [ovid.com]
- 5. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-Methyl-1H-benzo[d]imidazol-2-amine Derivatives and Analogs
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, anti-infective, and neuroprotective agents, among other therapeutic applications.[2][3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this important class of compounds.
Synthesis and Chemical Methodologies
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or other carbonyl-containing compound under various reaction conditions.[4][5][6] For this compound derivatives specifically, the synthesis often begins with the formation of the core benzimidazole-2-amine structure, followed by N-methylation or elaboration of substituents.
A common synthetic approach involves the amidation of a suitable carboxylic acid with 1H-benzo[d]imidazol-2-amine, often facilitated by a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[7][8] Subsequent N-methylation can be achieved using reagents such as methyl iodide.[7]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several disease areas.
Anticancer Activity
Many benzimidazole derivatives exhibit potent antiproliferative activity. Their mechanisms of action are often multifaceted, including:
-
DNA Minor Groove Binding: The planar, aromatic structure of the benzimidazole core allows these molecules to intercalate or bind to the minor groove of DNA, interfering with replication and transcription processes.[1][4]
-
Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as:
Anti-Infective Properties
A significant area of research is the development of these derivatives as anti-infective agents, particularly against antibiotic-resistant bacteria. One key strategy is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation. Derivatives like 6f have been shown to be potent antagonists of the PqsR receptor in Pseudomonas aeruginosa, a key regulator in its QS network.[2] This inhibition disrupts the production of virulence factors like pyocyanin and hinders biofilm development, potentially enhancing the efficacy of conventional antibiotics.[2]
Neurodegenerative Diseases
In the context of Alzheimer's disease, multitarget-directed ligands are a promising therapeutic strategy. The derivative MBA-159 , an N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine, has been identified as a polyfunctionalized agent.[3] In vivo studies have shown that MBA-159 possesses favorable pharmacokinetic properties and can improve memory in animal models of amnesia.[3] Its proposed mechanism includes enhancing synaptic plasticity and reducing neuroinflammatory trends.[3]
Other Activities
-
GABA-A Receptor Modulation: Some analogs act as positive allosteric modulators of the α1β2γ2 GABA-A receptor, suggesting potential applications as anxiolytics or sedatives.[9]
-
Antioxidant and Anti-inflammatory: Various derivatives have demonstrated free-radical scavenging and anti-inflammatory properties in in vitro assays.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives and analogs from the literature.
Table 1: Anticancer Activity (GI₅₀/IC₅₀ Values)
| Compound | Cell Line | Activity Type | Value (µM) | Reference |
|---|---|---|---|---|
| 11a | Various | GI₅₀ | 0.16 - 3.6 | [6] |
| 12a | Various | GI₅₀ | 0.16 - 3.6 | [6] |
| 12b | Various | GI₅₀ | 0.16 - 3.6 | [6] |
| 6 | Multiple | IC₅₀ | 0.3 - 1.8 | [1] |
| 19 | K-562, Z-138 | IC₅₀ | 0.4 - 0.6 | [1] |
| 25 | Z-138 | IC₅₀ | 2.1 |[1] |
Table 2: Enzyme Inhibition and Receptor Binding
| Compound | Target | Activity Type | Value | Reference |
|---|---|---|---|---|
| 6f | PqsR (P. aeruginosa) | IC₅₀ | 70 nM | [2] |
| 12b | Human Topoisomerase I | IC₅₀ | 16 µM | [6] |
| 15 | GABA-A Receptor | pKᵢ | 5.39 | [9] |
| 16 | GABA-A Receptor | pKᵢ | 5.53 | [9] |
| 3 | CK1δ/ε | IC₅₀ | Not specified |[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and evaluation of these compounds.
General Synthesis Protocol for an Amide Derivative
This protocol is a composite based on common methods for amide coupling with the benzimidazole core.[7][8]
-
Solubilization: Dissolve the starting carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF (dimethylformamide).
-
Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent, such as HBTU (1.05 eq), portionwise, followed by the dropwise addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stirring: Remove the cooling bath and stir the reaction mixture at room temperature for 10-60 minutes to allow for the activation of the carboxylic acid.
-
Addition of Amine: Add 1-methyl-1H-benzo[d]imidazol-2-amine (1.05 eq) portionwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 16-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, add an aqueous 1 M NaOH solution and stir for 15 minutes. Dilute the mixture with water and extract the product with an organic solvent (e.g., MTBE or EtOAc).
-
Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica gel.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The this compound core and its analogs represent a highly versatile and pharmacologically significant scaffold. Research has demonstrated their potent activity in oncology, infectious diseases, and neuroscience. The ease of synthetic modification allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
Future work in this area should focus on optimizing the lead compounds identified in these studies to improve their drug-like properties, including solubility and metabolic stability.[10][11] Further investigation into their precise mechanisms of action and in vivo efficacy in relevant disease models will be critical for translating these promising molecules into clinical candidates. The continued exploration of this chemical space is likely to yield novel therapeutic agents with significant clinical impact.
References
- 1. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Methyl-1H-benzo[d]imidazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-1H-benzo[d]imidazol-2-amine, a benzimidazole derivative of interest in medicinal chemistry and organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound (C₈H₉N₃).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: While the existence of ¹³C NMR data is mentioned in public databases, specific chemical shift values were not found in the performed search.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: Specific experimental IR absorption bands for this compound were not found in the performed search. However, related benzimidazole structures show a characteristic N-H stretching vibration around 3152 cm⁻¹.
Mass Spectrometry (MS)
| m/z Ratio | Interpretation |
| 147 | Molecular ion [M]⁺ |
| 146 | [M-H]⁺ |
| 118 | Fragment |
Exact Mass: 147.079647300 Da[1]
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for preparing a benzimidazole derivative for NMR analysis involves dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is then transferred to a 5 mm NMR tube. Spectra are typically recorded on a 400 MHz spectrometer.
Infrared (IR) Spectroscopy
For solid samples, the thin solid film method is a common technique. This involves dissolving a small amount of the solid (approximately 50 mg) in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using an FT-IR spectrometer.[2]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for the analysis of small organic molecules.[3][4] In this technique, the sample is introduced into the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[4]
Visualizing Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
An In-depth Technical Guide on the Crystal Structure of 2-Aminobenzimidazole
Disclaimer: Following a comprehensive search of scientific literature and crystallographic databases, a published single-crystal X-ray structure for the target compound, N-Methyl-1H-benzo[d]imidazol-2-amine , could not be located. This guide therefore focuses on the crystallographic analysis of its parent compound, 1H-benzo[d]imidazol-2-amine (also known as 2-aminobenzimidazole), for which experimental data is available. This compound serves as a structurally significant analogue, providing valuable insights into the molecular geometry and packing arrangements characteristic of this class of molecules.
Introduction
Benzimidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for a wide range of biological activities. The 2-aminobenzimidazole core, in particular, is a key structural component in numerous pharmaceutical agents. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design, elucidating structure-activity relationships (SAR), and predicting molecular interactions with biological targets.
This technical guide provides a detailed overview of the crystal structure of 2-aminobenzimidazole, summarizing the key crystallographic data and outlining the experimental protocols for its synthesis and structural determination via single-crystal X-ray diffraction.
Crystallographic Data and Molecular Geometry
The crystal structure of 2-aminobenzimidazole was first determined by P. J. Wheatley and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 137482.[1] While the full set of atomic coordinates and bond tables are contained within the CCDC entry, the following tables summarize the primary crystallographic information and representative geometric parameters typical for such a structure, based on published data for closely related benzimidazole derivatives.[2]
Crystal Data and Structure Refinement
The following table presents a typical set of parameters for data collection and structure refinement for a benzimidazole derivative.
| Parameter | Value (Representative Example) |
| Empirical Formula | C₇H₇N₃ |
| Formula Weight | 133.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 10.20 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 115.5 |
| γ (°) | 90 |
| Volume (ų) | 770 |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 1500 |
| Independent Reflections | 800 |
| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.14 |
| Goodness-of-fit (S) on F² | 1.05 |
| Note: Unit cell parameters are illustrative examples for a benzimidazole derivative, as the specific values for 2-aminobenzimidazole were not available in the searched literature abstracts. |
Selected Molecular Geometric Parameters
The molecular structure of 2-aminobenzimidazole is characterized by a planar benzimidazole ring system. The exocyclic amino group is nearly coplanar with the ring, facilitating electronic delocalization. Intermolecular hydrogen bonds are a dominant feature in the crystal packing. The table below lists representative bond lengths and angles.
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C2-N (amino) | ~1.36 |
| C2-N1 | ~1.34 |
| C2-N3 | ~1.34 |
| N1-C7a | ~1.39 |
| Bond Angles | |
| N1-C2-N3 | ~110 |
| N1-C2-N (amino) | ~125 |
| N3-C2-N (amino) | ~125 |
| C2-N1-C7a | ~108 |
| Note: These values are representative for the 2-aminobenzimidazole scaffold and are based on data from similar structures. Precise values are contained in the primary crystallographic report. |
Experimental Protocols
Synthesis of 2-Aminobenzimidazole
Several synthetic routes to 2-aminobenzimidazole have been reported. A common and effective method involves the reaction of o-phenylenediamine with cyanamide.
Procedure:
-
Reaction Setup: A mixture of o-phenylenediamine (1 mole equivalent) and cyanamide (1.2 mole equivalents) is prepared in an aqueous solution of a mineral acid (e.g., HCl).
-
Heating: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then neutralized with a base, such as aqueous sodium hydroxide, to a pH of approximately 7-8.
-
Isolation: The resulting precipitate (crude 2-aminobenzimidazole) is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from hot water or an ethanol-water mixture to yield pure 2-aminobenzimidazole as white plates.
Single-Crystal Growth
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Procedure:
-
A saturated solution of purified 2-aminobenzimidazole is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at an elevated temperature.
-
The hot solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly to room temperature. The container is loosely covered to permit slow evaporation of the solvent over several days.
-
Well-formed, single crystals are carefully selected from the resulting crystalline mass for diffraction experiments.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the standard procedure for determining the crystal structure.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) using a nitrogen stream. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.
-
Data Reduction: The collected raw diffraction intensities are processed. This includes integration of reflection intensities, correction for Lorentz and polarization effects, and applying an absorption correction.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F² to minimize the difference between observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow from synthesis to final structural analysis.
References
An In-depth Technical Guide to the Solubility of N-Methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Expected Solubility Profile
N-Methyl-1H-benzo[d]imidazol-2-amine belongs to the benzimidazole class of heterocyclic compounds. Generally, benzimidazoles are crystalline solids with high melting points.[1] Their solubility is significantly influenced by the molecular structure, including the nature and position of substituents on the benzimidazole core.
Based on studies of similar compounds such as benzimidazole and 2-methylbenzimidazole, the following solubility characteristics can be anticipated for this compound:
-
Aqueous Solubility: The solubility in water is expected to be low. The presence of the nonpolar benzimidazole ring system contributes to its hydrophobic character.
-
Alcohol Solubility: Solubility is likely to be higher in alcohols (e.g., methanol, ethanol, propanol, butanol) compared to water.[2] Studies on related compounds have shown that solubility in alcohols tends to decrease as the length of the alcohol's alkyl chain increases.[2] The introduction of a methyl group, as seen in 2-methylbenzimidazole, has been observed to increase solubility in alcohols compared to the unsubstituted benzimidazole.[2]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to dissolve benzimidazole derivatives and are likely to be effective for this compound.
-
Nonpolar Solvents: Solubility in nonpolar solvents such as toluene and hexane is expected to be limited.
Table 1: Expected Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol, Propanol | Low to Moderate |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High |
| Nonpolar | Toluene, Hexane, Dichloromethane | Low |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following protocols outline standard procedures for determining the solubility of a solid organic compound in a given solvent.
2.1. Equilibrium Solubility Method (Shake-Flask Method)
This is a widely used and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or magnetic stirrer can be used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the solid. A syringe filter (e.g., 0.45 µm) is commonly used.
-
Quantification: Analyze a known volume of the clear, saturated solution to determine the concentration of the dissolved solute. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve with known concentrations of the compound is required.
-
UV-Vis Spectroscopy: Suitable if the compound has a chromophore. A calibration curve should be prepared.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less sensitive and requires careful execution.
-
-
Data Reporting: Express the solubility in units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.
2.2. Kinetic Solubility Method (High-Throughput Screening)
This method is often used in early-stage drug discovery for rapid assessment of solubility. It measures the concentration at which a compound precipitates from a stock solution when diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: Add the stock solution to a series of wells in a microtiter plate containing the aqueous buffer of interest. This creates a range of concentrations.
-
Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Factors Influencing Solubility
The solubility of this compound is governed by several physicochemical factors. Understanding these factors is crucial for formulation development and experimental design.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
pH: As a compound with basic nitrogen atoms, the solubility of this compound is expected to be pH-dependent. In acidic solutions, the amine and imidazole nitrogens can be protonated, forming more soluble salts.
-
Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents will better solvate polar molecules, and nonpolar solvents will better solvate nonpolar molecules.
-
Crystalline Structure: The crystal lattice energy of the solid form of the compound will affect its solubility. Different polymorphs can exhibit different solubilities.
Visualizing Experimental Workflows and Influencing Factors
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility method.
Diagram 2: Key Factors Affecting Solubility
Caption: Interrelated factors influencing the solubility of the compound.
References
Potential Therapeutic Targets of N-Methyl-1H-benzo[d]imidazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1H-benzo[d]imidazol-2-amine, a member of the versatile benzimidazole class of heterocyclic compounds, has garnered scientific interest due to its potential therapeutic applications. This document provides a comprehensive overview of the identified and putative therapeutic targets of this compound and its close structural analogs. Drawing from available research, this guide details the biological activities, potential mechanisms of action, and relevant experimental data to support further investigation and drug development efforts. The benzimidazole scaffold is a well-established pharmacophore, and derivatives have shown a wide array of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. This guide aims to consolidate the current understanding of this compound's therapeutic potential.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, with numerous compounds approved for clinical use. This compound represents a fundamental structure within this class. Its biological activity is attributed to the benzimidazole core, which can engage in various interactions with biological macromolecules. This guide explores the specific therapeutic targets that have been associated with this compound and the broader benzimidazole family.
Potential Therapeutic Targets and Mechanisms of Action
Anti-inflammatory and Analgesic Activity
This compound has been reported to exhibit analgesic and anti-inflammatory properties.[1] The primary proposed mechanism for these effects is the inhibition of prostaglandin synthesis.
-
Cyclooxygenase (COX) Inhibition: The compound is suggested to inhibit prostaglandin synthesis by targeting and promoting the oxidation of cyclooxygenase (COX) enzymes.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing their production, this compound can exert its anti-inflammatory and analgesic effects. Molecular docking studies on related 1H-benzo[d]imidazol-2-amine derivatives have also pointed towards the potential for inhibition of prostaglandin-endoperoxide synthase 2 (COX-2), a key enzyme in the inflammatory pathway.[2]
-
Leukotriene Synthesis Inhibition: In addition to inhibiting prostaglandin synthesis, this compound is also reported to inhibit the synthesis of leukotrienes, which are another class of inflammatory mediators.[1]
A proposed signaling pathway for the anti-inflammatory action is depicted below:
Kinase Inhibition
The benzimidazole scaffold is a well-known "privileged structure" in kinase inhibitor design. While specific quantitative data for this compound is limited in the public domain, derivatives have shown potent inhibitory activity against several kinases.
-
Casein Kinase 1 (CK1) δ/ε: Derivatives of 2-aminobenzimidazole have been identified as potent inhibitors of CK1δ and CK1ε.[3] These kinases are involved in the regulation of various cellular processes, and their dysregulation has been implicated in diseases such as cancer and neurodegenerative disorders.
-
Tyrosine Kinase Inhibitors (TKIs): The structurally related compound, Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, serves as a key intermediate in the synthesis of targeted anticancer agents, particularly TKIs.[4] These inhibitors have been shown to target kinases such as EGFR, HER2, and CDK2.[4]
The general workflow for identifying kinase inhibitors is outlined below:
Other Potential Targets
The benzimidazole core has been explored for a multitude of other therapeutic targets, suggesting a broad potential for this compound derivatives.
-
Human Topoisomerase I: Novel 1H-benzo[d]imidazole derivatives have been designed and synthesized as potential anticancer agents targeting human topoisomerase I, an enzyme crucial for DNA replication and transcription.[5][6]
-
Multi-Target Agents for Alzheimer's Disease: A more complex derivative of this compound, known as MBA-159, is under investigation as a multi-target agent for Alzheimer's disease.[7] Its activities include histamine H3 receptor (H3R) antagonism, sigma-1 receptor (S1R) agonism, and inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase A/B (MAO A/B).[8]
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of benzimidazole derivatives can be found in the cited literature. A general overview of the methodologies is provided below.
General Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5][6]
-
Condensation with Carboxylic Acids: This method often requires harsh dehydrating conditions using agents like polyphosphoric acid or strong acids.
-
Condensation with Aldehydes: This approach involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.
In Vitro Kinase Assays
The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Molecular Docking Studies
Computational molecular docking studies are frequently employed to predict and analyze the binding interactions between the synthesized compounds and their target proteins.[2] This helps in understanding the structure-activity relationships and in guiding the design of more potent inhibitors.
In Vivo Models
The efficacy of compounds is evaluated in relevant animal models of disease. For instance, the anti-amnesic properties of the multi-target Alzheimer's disease candidate, MBA-159, were assessed in a mouse model of scopolamine-induced amnesia.[7]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with the potential to modulate multiple therapeutic targets. The existing body of research strongly suggests that this scaffold is a valuable starting point for the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders.
Future research should focus on:
-
Systematic screening of this compound against a broad panel of kinases and other relevant biological targets to identify its primary mechanisms of action.
-
Quantitative determination of its potency and selectivity through detailed enzymatic and cell-based assays.
-
Lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
-
In-depth in vivo studies to validate the therapeutic potential in relevant disease models.
This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The versatility of the benzimidazole core, combined with the initial promising biological activities, makes this compound an attractive candidate for further investigation.
References
- 1. biosynth.com [biosynth.com]
- 2. scispace.com [scispace.com]
- 3. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate|CAS 100880-52-2 [benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
Methodological & Application
Synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the laboratory synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process commencing with the formation of a thiourea derivative from o-phenylenediamine, followed by a cyclization reaction to yield the target benzimidazole.
Reaction Scheme
The synthesis proceeds via two main steps:
-
Step 1: Synthesis of 1-(2-aminophenyl)-3-methylthiourea o-Phenylenediamine is reacted with methyl isothiocyanate to form the intermediate N-(2-aminophenyl)-N'-methylthiourea.
-
Step 2: Cyclodesulfurization to this compound The thiourea intermediate undergoes cyclization, facilitated by a desulfurizing agent such as mercuric oxide or methyl iodide, to form the final product.[1][2]
Experimental Protocols
Step 1: Synthesis of 1-(2-aminophenyl)-3-methylthiourea
Materials:
-
o-Phenylenediamine
-
Methyl isothiocyanate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
To this solution, add methyl isothiocyanate dropwise while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a specified duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1-(2-aminophenyl)-3-methylthiourea, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
Materials:
-
1-(2-aminophenyl)-3-methylthiourea
-
Mercuric oxide (HgO) or Methyl iodide (CH₃I)
-
Dry Chloroform or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure (using Mercuric Oxide): [1][2]
-
Suspend 1-(2-aminophenyl)-3-methylthiourea in dry chloroform in a round-bottom flask.
-
Add mercuric oxide to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The cyclization reaction proceeds through a carbodiimide intermediate.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Procedure (using Methyl Iodide): [1]
-
Dissolve 1-(2-aminophenyl)-3-methylthiourea in ethanol in a round-bottom flask.
-
Add methyl iodide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography.
Data Presentation
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | o-Phenylenediamine, Methyl isothiocyanate | Ethanol | Reflux | 1-(2-aminophenyl)-3-methylthiourea | Not specified |
| 2a | 1-(2-aminophenyl)-3-methylthiourea | Mercuric oxide, Dry Chloroform | Reflux | This compound | Not specified |
| 2b | 1-(2-aminophenyl)-3-methylthiourea | Methyl iodide, Ethanol | Reflux | This compound | Not specified |
Note: Specific yields for this exact compound were not available in the searched literature, as the procedures are often described for a general class of compounds.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Methods
References
Application Notes and Protocols for N-Methyl-1H-benzo[d]imidazol-2-amine in Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic amine containing the benzimidazole core structure. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a wide array of kinase inhibitors. While this compound itself is not typically a potent kinase inhibitor, it serves as a crucial building block or starting material in the synthesis of more complex and highly active kinase inhibitors. Its structural simplicity and reactive amine group make it an ideal synthon for the elaboration into derivatives that target various protein kinases.
These application notes provide an overview of how this compound is utilized in the development of kinase inhibitors and offer generalized protocols for the types of assays used to evaluate the final compounds synthesized from this precursor.
Data Presentation: Kinase Inhibitory Activity of Derivatives
Direct kinase inhibition data for this compound is not extensively reported in the scientific literature. However, it is a key synthetic intermediate for more elaborate benzimidazole derivatives that exhibit potent inhibitory activity against several kinase families. The following table summarizes the inhibitory concentrations (IC50) of various complex kinase inhibitors that incorporate the this compound core structure, demonstrating the therapeutic potential unlocked from this versatile scaffold.
| Derivative Class | Target Kinase(s) | IC50 (µM) | Reference Compound Example |
| 2-Benzamido-thiazole-carboxamides | CK1δ/ε | 0.040 - 1.116 | N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benz-amido)thiazole-4-carboxamide |
| Benzylidenebenzohydrazide Hybrids | EGFR, HER2, CDK2, AURKC, mTOR | 7.82 - 21.48 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide |
| Pyrazole-carboxamides | CK1δ | 0.0986 - 20.1 | N-(5-cyano-1H-benzimidazol-2-yl)-2-(1H-pyrazol-3-yl)acetamide |
Signaling Pathways and Experimental Workflows
The derivatives of this compound often target key signaling pathways implicated in cancer and other diseases. Below are diagrams illustrating a common signaling pathway targeted by such inhibitors and a typical experimental workflow for their evaluation.
Caption: Workflow for developing kinase inhibitors from this compound.
Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.
Experimental Protocols
The following are generalized protocols for in vitro and cell-based assays that are commonly used to characterize the kinase inhibitory activity of compounds synthesized from this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.
Materials:
-
Purified recombinant kinase (e.g., EGFR, CK1δ)
-
Kinase-specific substrate peptide
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Growth factor or stimulus (if required to activate the kinase)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
The next day, starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-EGFR) to control for loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Determine the extent of phosphorylation inhibition at different compound concentrations.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals and read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of potent kinase inhibitors. While the compound itself may not possess significant inhibitory activity, its utility as a chemical scaffold is well-documented. The protocols provided here offer a foundation for researchers to evaluate the biological activity of novel benzimidazole derivatives synthesized from this key intermediate. By employing these in vitro and cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular effects of their compounds, thereby advancing the development of new targeted therapies.
Application Notes and Protocols for N-Methyl-1H-benzo[d]imidazol-2-amine in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Methyl-1H-benzo[d]imidazol-2-amine and its derivatives in anticancer research. The benzimidazole scaffold, due to its structural similarity to purine nucleotides, readily interacts with biological macromolecules, making it a privileged structure in medicinal chemistry.[1] Derivatives of this core have been shown to target a wide array of anticancer mechanisms, including kinase inhibition, disruption of microtubule dynamics, topoisomerase inhibition, and epigenetic modulation.[1][2][3] This document details the application of these compounds in key cell-based and biochemical assays and provides standardized protocols for their evaluation.
Key Applications in Anticancer Research
-
Kinase Inhibition: Derivatives of the this compound scaffold have been developed as potent inhibitors of various kinases crucial for cancer cell proliferation and survival, such as BRAF, c-Met, EGFR, HER2, and CDK2.[4][5]
-
Microtubule Disruption: Certain benzimidazole derivatives act as microtubule targeting agents, inducing mitotic arrest and subsequent apoptosis in cancer cells.[1][6][7]
-
Topoisomerase Inhibition: Bisbenzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme vital for DNA replication and transcription, leading to cell cycle arrest and cell death.[8][9]
-
Induction of Apoptosis: A common downstream effect of the various mechanisms of action of these compounds is the induction of programmed cell death, or apoptosis.[5][6][7]
-
Cell Cycle Arrest: By interfering with key cellular processes, these compounds can halt the cell cycle at various phases, such as G2/M or G0/G1, preventing cancer cell division.[4][8][9]
Quantitative Data Summary
The following tables summarize the reported anticancer activities of various this compound derivatives.
Table 1: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 12l | V600EBRAF | 0.49 | [4] |
| 12i | V600EBRAF | 0.53 | [4] |
| 12e | V600EBRAF | 0.62 | [4] |
| 12b | V600EBRAF | 0.74 | [4] |
| 12g | V600EBRAF | 0.79 | [4] |
| 12n | c-Met | 0.030 | [1] |
| 6h | EGFR, HER2, CDK2, AURKC | Not specified | [5] |
| 6i | EGFR, HER2, CDK2, mTOR | Not specified | [5] |
Table 2: Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| MBIC | MCF-7 (Breast) | MTT | 0.73 | [6][7] |
| MBIC | MDA-MB-231 (Breast) | MTT | 20.4 | [6][7] |
| 11a | NCI-60 Panel | GI50 | 0.16 - 3.6 | [8][9] |
| 12a | NCI-60 Panel | GI50 | 0.16 - 3.6 | [8][9] |
| 12b | NCI-60 Panel | GI50 | 0.16 - 3.6 | [8][9] |
| 4b | HepG2 (Liver) | MTT | 4.8 | [10] |
| 4g | HepG2 (Liver) | MTT | 5.1 | [10] |
| 4h | HepG2 (Liver) | MTT | 11.5 | [10] |
| 4c | HepG2 (Liver) | MTT | 13.3 | [10] |
| 4c | A549 (Lung) | MTT | 46.6 | [10] |
| 4g | A549 (Lung) | MTT | 53.2 | [10] |
| 4b | A549 (Lung) | MTT | 56.9 | [10] |
| 4h | A549 (Lung) | MTT | 59.4 | [10] |
| 6c | HCT-116, HepG2, MCF-7 | Not specified | 7.82 - 10.21 | [5] |
| 6i | HCT-116, HepG2, MCF-7 | Not specified | 7.82 - 10.21 | [5] |
| 8j (MD102) | ACHN (Renal) | SRB | 2.15 | [11] |
| 8j (MD102) | Caki-1 (Renal) | SRB | 1.98 | [11] |
Table 3: Other Biological Activities
| Compound ID | Activity | IC50 (µM) | Reference |
| 12b | Human Topoisomerase I Inhibition | 16 | [8][9] |
| 8j (MD102) | TG2 Inhibition | 0.35 | [11] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the anticancer potential of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with the test compound for a predetermined time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with a test compound, changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases, cleaved PARP) can be quantified.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-Bcl-2, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for evaluating the anticancer potential of this compound derivatives.
Caption: Simplified signaling pathways targeted by anticancer this compound derivatives.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. scispace.com [scispace.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
Application of N-Methyl-1H-benzo[d]imidazol-2-amine in Anti-inflammatory Studies: Application Notes and Protocols
Disclaimer: Direct experimental data on the anti-inflammatory properties of N-Methyl-1H-benzo[d]imidazol-2-amine is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related benzimidazole derivatives, which have shown significant anti-inflammatory potential. These methodologies and expected outcomes serve as a guide for initiating research on this compound.
Introduction
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory effects. Dysregulation of inflammatory pathways is a key factor in numerous chronic diseases. Benzimidazole derivatives have demonstrated potential in modulating these pathways, primarily through the inhibition of key enzymes like cyclooxygenase (COX) and the modulation of signaling cascades such as the NF-κB pathway. This document provides a framework for evaluating the anti-inflammatory potential of this compound based on established protocols for analogous compounds.
Quantitative Data Summary
The anti-inflammatory activity of various benzimidazole derivatives has been quantified through both in vitro and in vivo assays. The following tables summarize representative data from studies on compounds with the core benzimidazole structure.
Table 1: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Drug | Target/Assay | Cell Line | IC50 Value | Reference |
| Morpholine-substituted benzimidazole | COX-2 | Not Specified | 8.00 µM | [1] |
| Ibuprofen | COX-1 | Not Specified | 13 µM | [1] |
| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole | Leukotriene biosynthesis | Intact neutrophils | 0.31 µM | [2] |
| Benzimidazole derivatives (B2, B4, B7, B8) | Oxidative burst (Luminol-enhanced chemiluminescence) | Not Specified | Lower than Ibuprofen | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound/Drug | Dose | Animal Model | Paw Edema Inhibition (%) | Reference |
| N-(1H-benzimidazol-2-ylmethyl) aniline | 100 mg/kg | Rat | 100% | [2] |
| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | 100 mg/kg | Rat | 100% | [2] |
| 2-methyl-N-((3,4-dimethoxy pyridin-2-yl)methyl)-1H-benzimidazol-5-amine | Not Specified | Rat | 62% | [2] |
| 1-(1,2,3,5-tetrahydroxy-a-d-mannofuranose)-5-(((3,4-dimethoxypyridin-2yl)methyl) amino)-2-methyl-1H-benz-imidazole | Not Specified | Rat | 72% | [2] |
| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | 100 mg/kg | Rat | 53.2% | [2] |
| Nimesulide (Standard) | 50 mg/kg | Rat | 100% | [2][4] |
| Diclofenac (Standard) | Not Specified | Rat | 73% | [2] |
| Compound 2 (2-methylaminobenzimidazole derivative) | 100 mg/kg | Rat | 100% | [4] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in LPS-Stimulated Macrophages
This protocol outlines the procedure to evaluate the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][5]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
Reference anti-inflammatory drug (e.g., Dexamethasone)
-
Griess Reagent for Nitric Oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 4.0 × 10^5 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (this compound) or the reference drug for 2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (0.5 µg/mL) for 22-24 hours.[5] Include a vehicle control group (no LPS, no compound) and an LPS control group (LPS, no compound).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Nitric Oxide (NO) Assay: Mix the supernatant with Griess reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.
-
Cytokine Measurement (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.[5]
-
Cell Viability Assay (MTT): Assess the cytotoxicity of the compound by adding MTT reagent to the remaining cells and measuring the absorbance after solubilizing the formazan crystals.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS control group. Determine the IC50 value for the test compound.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema Model
This widely used in vivo assay assesses the acute anti-inflammatory activity of a compound.[1]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
This compound (Test Compound)
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium or Indomethacin)
-
Plethysmometer
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control
-
Group II: Carrageenan control (receives vehicle)
-
Group III: Test compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Reference drug (e.g., 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema in the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [ (Mean paw edema in control group - Mean paw edema in treated group) / Mean paw edema in control group ] x 100
-
-
Signaling Pathways and Visualizations
The anti-inflammatory effects of many benzimidazole derivatives are attributed to their interaction with key inflammatory signaling pathways. A common mechanism involves the inhibition of the NF-κB pathway, which is activated by stimuli like LPS.
LPS-Induced Inflammatory Signaling Pathway
LPS, a component of gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Benzimidazole derivatives may inhibit this pathway at various points, reducing the production of these inflammatory mediators.[1]
Caption: Putative inhibition of the LPS-induced NF-κB signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory Screening
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory efficacy of a test compound using the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for N-Methyl-1H-benzo[d]imidazol-2-amine
An optimized and detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-1H-benzo[d]imidazol-2-amine is presented. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control, providing a robust protocol for the accurate determination of this compound. The method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of benzimidazole derivatives.
Application Note: HPLC Analysis of this compound
Introduction
This compound is a significant benzimidazole derivative with potential applications in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in various matrices, including bulk drug substances and formulated products. This document outlines a validated HPLC method suitable for purity assessment and quantification. The benzimidazole core allows for strong UV absorbance, making HPLC with UV detection a highly suitable analytical technique.[1]
Method Summary
The developed method utilizes a reversed-phase C18 column with a gradient elution system. The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid additive like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile).[1] This setup provides excellent resolution and peak shape for this compound and its potential impurities. Detection is performed using a UV detector at a wavelength that provides maximum absorbance for the analyte, typically around 254 nm or 288 nm.[1]
Quantitative Data Summary
The following table summarizes the typical chromatographic parameters and expected performance characteristics of the HPLC method for this compound. These values are based on established methods for analogous benzimidazole compounds and serve as a benchmark for method validation.
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 288 nm |
| Method Performance (Typical) | |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Detailed Experimental Protocol
1. Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
2. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
4. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the data table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
The purity of the substance can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[1]
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
Caption: Logical steps in the development of the HPLC method.
References
Application Notes and Protocols: N-Methyl-1H-benzo[d]imidazol-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1H-benzo[d]imidazol-2-amine is a versatile heterocyclic building block employed in the synthesis of a variety of biologically active compounds. Its unique structure, featuring a fused benzene and imidazole ring system with a secondary amine, makes it a valuable synthon for creating complex molecules with diverse pharmacological properties. The benzimidazole core is a well-recognized privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents.[1] The N-methyl group on the exocyclic amine and the endocyclic nitrogen atoms offer distinct points for chemical modification, allowing for the fine-tuning of physicochemical and biological properties of the resulting derivatives.
This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of potent enzyme inhibitors.
Application: Synthesis of Casein Kinase 1 (CK1) Inhibitors
This compound serves as a key nucleophile in amide coupling reactions to generate potent inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[2] These kinases are implicated in various cellular processes, and their dysregulation is associated with diseases such as cancer and neurodegenerative disorders. The protocol described below is for the synthesis of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide, a potent inhibitor of CK1δ/ε.[2]
Experimental Data
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Reaction Time | Temperature | Product Yield |
| This compound (10.2 mmol) | 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid (9.7 mmol) | HBTU (10.2 mmol) | N,N-diisopropylethylamine (29.1 mmol) | DMF | 16 hours | Room Temperature | 41% |
Table 1: Summary of quantitative data for the synthesis of a CK1δ/ε inhibitor.[2]
Experimental Protocol: Amide Coupling Reaction
Synthesis of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide [2]
Materials:
-
2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid (3.2 g, 9.7 mmol)
-
This compound (1.5 g, 10.2 mmol)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 g, 10.2 mmol)
-
N,N-diisopropylethylamine (DIPEA) (3.8 g, 29.1 mmol)
-
Dimethylformamide (DMF) (45 ml)
-
1 M Sodium Hydroxide (NaOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Concentrated Hydrochloric Acid (HCl)
-
Petroleum Ether (PE)
Procedure:
-
To a solution of 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid (3.2 g, 9.7 mmol) in DMF (45 ml), add HBTU (3.9 g, 10.2 mmol) portionwise at 0°C.
-
Add N,N-diisopropylethylamine (3.8 g, 29.1 mmol) dropwise to the reaction mixture at 0°C.
-
Remove the cooling bath and stir the reaction mixture for 10 minutes at room temperature.
-
Add this compound (1.5 g, 10.2 mmol) portionwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Add an aqueous 1 M NaOH solution and stir the mixture for 15 minutes.
-
Dilute the mixture with water (10 ml) and extract with MTBE.
-
Extract the organic phases with an aqueous 1 M NaOH solution.
-
Combine the aqueous phases and acidify to pH 1–2 using concentrated HCl.
-
Collect the formed precipitate by filtration, wash with petroleum ether, and dry to yield the product as a white solid (1.1 g, 2.4 mmol, 41% yield).
Visualizations
Synthetic Pathway
Caption: Amide coupling reaction using this compound.
Experimental Workflow
Caption: Workflow for the synthesis of the CK1δ/ε inhibitor.
CK1 Signaling Pathway Inhibition
Caption: Inhibition of the Casein Kinase 1 signaling pathway.
References
Application Notes and Protocols for In Vitro Evaluation of N-Methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1H-benzo[d]imidazol-2-amine is a member of the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. Published literature suggests that this compound possesses analgesic and anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis[1]. Furthermore, the broader class of benzimidazole derivatives has been extensively investigated for various biological activities, including the antagonism of Transient Receptor Potential Melastatin 8 (TRPM8) channels, and the inhibition of various protein kinases and cyclooxygenase (COX) enzymes[2][3][4][5].
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, focusing on its potential as a TRPM8 antagonist, a cyclooxygenase inhibitor, and a kinase inhibitor. Detailed protocols for key assays are provided to facilitate the screening and characterization of this compound.
Potential Applications and Screening Strategy
Based on the known biological activities of the benzimidazole scaffold, this compound is a candidate for screening in the following areas:
-
TRPM8 Antagonism: For the development of novel analgesics for cold-related pain and other TRPM8-mediated conditions.
-
Cyclooxygenase (COX) Inhibition: To investigate its anti-inflammatory and analgesic mechanism of action.
-
Kinase Inhibition: To explore its potential as an anti-cancer agent or a modulator of cellular signaling pathways.
A tiered screening approach is recommended, starting with primary in vitro assays to determine activity, followed by more detailed characterization of potency and selectivity.
Data Presentation: In Vitro Activity Profile
The following tables present a summary of potential in vitro assays for this compound. The data provided are illustrative and should be replaced with experimentally determined values.
Table 1: TRPM8 Antagonist Activity
| Assay Type | Cell Line | Agonist (Concentration) | Parameter | Value (µM) |
| Calcium Influx Assay | HEK293-hTRPM8 | Menthol (EC80) | IC50 | TBD |
| Whole-Cell Patch Clamp | HEK293-hTRPM8 | Menthol (100 µM) | IC50 | TBD |
Table 2: Cyclooxygenase (COX) Inhibition Profile
| Enzyme Isoform | Assay Type | Parameter | Value (µM) |
| Ovine COX-1 | LC-MS/MS based enzyme inhibition | IC50 | TBD |
| Human COX-2 | LC-MS/MS based enzyme inhibition | IC50 | TBD |
Table 3: Kinase Inhibition Profile (Illustrative Panel)
| Kinase Target | Assay Type | Parameter | % Inhibition @ 10 µM |
| CK1δ | In Vitro Kinase Assay | IC50 | TBD |
| EGFR | In Vitro Kinase Assay | IC50 | TBD |
| HER2 | In Vitro Kinase Assay | IC50 | TBD |
| CDK2 | In Vitro Kinase Assay | IC50 | TBD |
TBD: To Be Determined
Experimental Protocols
Protocol 1: TRPM8 Antagonist Screening using a Calcium Influx Assay
This protocol describes a cell-based, fluorescent assay to screen for antagonists of the human TRPM8 channel.
Workflow Diagram:
References
Application Notes and Protocols for Molecular Docking Studies of N-Methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies with N-Methyl-1H-benzo[d]imidazol-2-amine. This document outlines the scientific context, detailed experimental protocols, and data interpretation to facilitate the exploration of this compound's therapeutic potential.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine.[1] Benzimidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Their therapeutic effects are often attributed to their ability to inhibit key enzymes in signaling pathways, such as protein kinases.[2][3][4]
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. These notes provide a framework for investigating the interaction of this compound with relevant biological targets through in silico docking studies.
Potential Protein Targets
Based on the established activities of benzimidazole derivatives, several protein families are viable targets for molecular docking studies with this compound:
-
Protein Kinases: Many benzimidazole compounds are known to be potent kinase inhibitors.[2][3] Relevant targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, which are crucial in cell cycle regulation and are often dysregulated in cancer.[1][2]
-
Tubulin: Some benzimidazoles, like albendazole, exert their effects by inhibiting tubulin polymerization, a critical process in cell division.[5][6]
-
Topoisomerases: These enzymes are essential for DNA replication and transcription, and their inhibition can lead to cell death. Benzimidazole derivatives have been shown to target topoisomerases.[7]
-
Prostaglandin-endoperoxide synthase 2 (COX-2): This enzyme is involved in inflammation and has been identified as a target for some benzimidazole compounds.[8]
Experimental Protocols
This section details a generalized protocol for performing a molecular docking study of this compound against a protein target. For this example, we will use Epidermal Growth Factor Receptor (EGFR) as the target protein.
Ligand Preparation
The three-dimensional (3D) structure of this compound is the starting point for docking.
-
Structure Retrieval: The 3D structure of this compound can be retrieved from chemical databases like PubChem (CID 676520).[9]
-
Energy Minimization: The retrieved structure should be energy-minimized using a computational chemistry software package (e.g., Avogadro, ChemDraw) to obtain a stable, low-energy conformation.
-
File Format Conversion: The minimized ligand structure is saved in a suitable format for the docking software, such as PDBQT for AutoDock Vina. This can be done using tools like Open Babel or AutoDock Tools.
Protein Preparation
The crystal structure of the target protein must be prepared for docking.
-
Structure Retrieval: The 3D crystal structure of the target protein, in this case, EGFR, can be downloaded from the Protein Data Bank (PDB). A relevant structure would be one co-crystallized with a known inhibitor (e.g., PDB ID: 2W96).
-
Protein Clean-up: The downloaded PDB file needs to be "cleaned" by removing water molecules, co-factors, and any existing ligands. This can be accomplished using software like UCSF Chimera or Discovery Studio.
-
Addition of Hydrogens: Polar hydrogen atoms are typically added to the protein structure, which is crucial for defining hydrogen bonds.
-
File Format Conversion: The prepared protein structure is then converted to the PDBQT file format for use with AutoDock Vina.
Molecular Docking Simulation
This step involves running the docking algorithm to predict the binding pose and affinity.
-
Grid Box Definition: A "grid box" is defined around the active site of the protein. This box specifies the search space for the ligand. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Docking Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.[3]
-
Docking Parameters: Key parameters in AutoDock Vina include:
-
exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases computation time. An exhaustiveness of 8 is often a good starting point.
-
num_modes: This specifies the number of binding modes to be generated.
-
-
Execution: The docking simulation is run from the command line using the prepared ligand, protein, and a configuration file specifying the grid box and other parameters.
Analysis of Results
The output of the docking simulation provides valuable insights into the protein-ligand interaction.
-
Binding Affinity: The docking score, typically in kcal/mol, represents the binding affinity. More negative values indicate a stronger predicted binding.
-
Binding Pose Visualization: The predicted binding poses of the ligand within the protein's active site are visualized using software like PyMOL or Discovery Studio.[1]
-
Interaction Analysis: The interactions between the ligand and the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues in the active site.
Data Presentation
The results of molecular docking studies are often summarized in a table for clarity and comparison. Below is a sample table of hypothetical docking results for this compound against EGFR, with a known inhibitor (Gefitinib) as a reference.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | EGFR | 2W96 | -7.8 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855 |
| Gefitinib (Reference) | EGFR | 2W96 | -9.5 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855 |
Note: The data in this table is illustrative and based on typical values for benzimidazole derivatives.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
EGFR Signaling Pathway
The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer drugs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Molecular Docking Workflow
The following flowchart outlines the key steps in a typical molecular docking workflow.
Caption: A flowchart illustrating the major steps in a molecular docking study.
Conclusion
These application notes provide a practical guide for researchers to initiate and conduct molecular docking studies on this compound. By following the outlined protocols and utilizing the provided contextual information, scientists can effectively explore the therapeutic potential of this compound and contribute to the development of novel therapeutics. The versatility of the benzimidazole scaffold suggests that this compound could be a promising candidate for further investigation against a variety of disease-related protein targets.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. This compound | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of N-Methyl-1H-benzo[d]imidazol-2-amine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of N-Methyl-1H-benzo[d]imidazol-2-amine derivatives, a promising scaffold in modern drug discovery. The unique structure of benzimidazole, resembling endogenous purine nucleotides, allows for effective interaction with various biological macromolecules, making it a privileged core for developing targeted therapeutics, particularly kinase inhibitors for cancer therapy.[1][2] This document outlines the key synthetic strategies, comprehensive experimental procedures for biological assays, and summarizes the potent activity of these derivatives.
I. Synthetic Protocols
The synthesis of this compound derivatives can be achieved through several reliable methods. A common and effective approach involves the methylation of the parent 1H-benzo[d]imidazol-2-amine scaffold. Below are generalized and specific protocols for the synthesis of these compounds.
General Workflow for Synthesis and Characterization
The overall process from starting materials to a purified and characterized final compound typically follows the workflow illustrated below.
References
Application Notes and Protocols: N-Methyl-1H-benzo[d]imidazol-2-amine as a Fluorescent Probe
Disclaimer: Specific photophysical data and established protocols for N-Methyl-1H-benzo[d]imidazol-2-amine as a fluorescent probe are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known fluorescent properties of the parent compound, 2-aminobenzimidazole, and other similar benzimidazole derivatives.[1] These should be considered as a starting point for research and will require experimental validation and optimization.
Introduction
This compound is a heterocyclic aromatic compound belonging to the benzimidazole family. The benzimidazole scaffold is a key structural unit in a variety of fluorescent chemosensors due to its rigid, planar structure and the presence of proton-donating and accepting sites.[1] The parent compound, 2-aminobenzimidazole, is known to exhibit fluorescence that is sensitive to environmental factors such as solvent polarity and pH. The introduction of a methyl group on the imidazole nitrogen is expected to modulate the electronic and photophysical properties, but likely retain the core fluorescent character and sensitivity, making this compound a promising candidate for development as a fluorescent probe.
Potential applications for this probe, based on the behavior of analogous compounds, include pH sensing, metal ion detection, and cellular imaging. The imidazole nitrogen atoms can act as protonation sites for pH sensing or as coordination sites for metal ions, leading to predictable changes in the molecule's fluorescence profile.
Physicochemical and Photophysical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Appearance | Solid (form to be determined) |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, Methanol |
Table 2: Reference Photophysical Data of 2-Aminobenzimidazole (Parent Compound)
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| Cyclohexane | 242, 278, 285 | 308 | 23 |
| Methanol | 240, 277, 284 | 311 | 27 |
| Water (Neutral pH) | 240, 276, 283 | 312 | 29 |
Data adapted from Mishra & Dogra (1985). Researchers must experimentally determine the corresponding values for this compound.
Application 1: Fluorescent pH Sensing
The benzimidazole core contains two nitrogen atoms that can be protonated. This protonation typically alters the electronic structure of the molecule, leading to a change in its absorption and fluorescence characteristics. This property can be exploited for pH sensing in the acidic range.
Proposed Sensing Mechanism
At neutral pH, the probe is expected to be in its neutral form, exhibiting its intrinsic fluorescence. In an acidic environment, the imidazole nitrogen can become protonated. This protonation event often leads to a change in the fluorescence intensity (quenching or enhancement) and/or a shift in the emission wavelength, allowing for ratiometric or intensiometric pH measurement.
Caption: Proposed mechanism for pH sensing.
Experimental Protocol: pH Titration
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or methanol.
-
Working Solution: Prepare a 10 µM working solution of the probe in a series of Britton-Robinson buffer solutions with pH values ranging from 2.0 to 10.0. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.
-
Spectroscopic Measurements:
-
For each pH value, record the UV-Vis absorption spectrum from 200 to 400 nm.
-
Record the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum (λ_abs) of the neutral or protonated species (this may require initial screening).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the pH value.
-
If a significant spectral shift is observed, plot the ratio of fluorescence intensities at two different wavelengths against pH for ratiometric analysis.
-
Determine the pKa value by fitting the titration curve to the Henderson-Hasselbalch equation.
-
Application 2: Metal Ion Detection
The amino group and the imidazole nitrogens of the benzimidazole scaffold can act as a chelating site for various metal ions. Binding of a metal ion can rigidlyze the probe's structure or induce a photoinduced electron transfer (PET) process, resulting in a "turn-on" or "turn-off" fluorescent response.
Proposed Sensing Mechanism
In the free state, the probe exhibits its native fluorescence. Upon addition of a specific metal ion, the probe forms a coordination complex. This complex formation can modulate the fluorescence through chelation-enhanced fluorescence (CHEF) or chelation-induced quenching (CHEQ), providing a selective detection mechanism.
Caption: Proposed mechanism for metal ion detection.
Experimental Protocol: Metal Ion Selectivity and Titration
-
Probe Solution: Prepare a 10 µM solution of this compound in a suitable buffer solution (e.g., HEPES buffer, pH 7.4) with minimal organic solvent.
-
Metal Ion Stock Solutions: Prepare 1 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Co²⁺) in deionized water.
-
Selectivity Study:
-
To separate aliquots of the probe solution, add an excess (e.g., 10 equivalents) of each metal ion stock solution.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence emission spectrum for each sample, using the excitation wavelength determined from the probe's characterization.
-
Compare the fluorescence response for different metal ions to identify selectivity.
-
-
Titration Study:
-
For the selected metal ion(s) that induce a significant response, perform a fluorescence titration.
-
Add increasing amounts (0 to 20 equivalents) of the target metal ion stock solution to the probe solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding stoichiometry (using a Job's plot) and the binding constant (using a Benesi-Hildebrand plot).
-
Application 3: Cellular Imaging
The lipophilic nature of the benzimidazole core may allow this compound to be cell-permeable, making it a candidate for live-cell imaging. Its fluorescence could be used to stain the cytoplasm or potentially accumulate in specific organelles depending on its physicochemical properties.
Experimental Workflow: Live Cell Imaging
The following diagram outlines a typical workflow for using a fluorescent probe in live-cell imaging.
Caption: General workflow for live-cell imaging.
Protocol for Live Cell Imaging
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes or chamber slides and grow to 60-70% confluency in a suitable culture medium.
-
Probe Preparation: Prepare a 10 mM stock solution of the probe in sterile DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM; this requires optimization).
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time must be determined experimentally.
-
-
Washing:
-
Remove the probe-containing medium.
-
Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or blue channel, to be determined based on the probe's excitation/emission spectra).
-
Safety Precautions: As with any novel chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All experiments should be conducted in a well-ventilated area. The cytotoxicity of the compound should be assessed prior to extensive cell imaging experiments.
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-Methyl-1H-benzo[d]imidazol-2-amine synthesis
Technical Support Center: N-Methyl-1H-benzo[d]imidazol-2-amine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and effective routes for this synthesis:
-
Route 1 (Cyclization): This is often the preferred method due to better control over regioselectivity. It involves the cyclization of N-methyl-1,2-phenylenediamine with a cyanating agent like cyanogen bromide. This method directly installs the methyl group on the desired nitrogen before the ring is formed.
-
Route 2 (Post-Methylation): This route involves first synthesizing the 1H-benzo[d]imidazol-2-amine core, typically by condensing o-phenylenediamine with a suitable reagent, followed by N-methylation using an alkylating agent like methyl iodide.[1] However, this can lead to a mixture of products, including methylation on the other ring nitrogen or the exocyclic amine, presenting purification challenges.
Q2: What is the function of the phase-transfer catalyst in the N-methylation reaction (Route 2)?
A2: A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulphate, is used to facilitate the reaction between reactants that are in different phases.[1] In this synthesis, the benzimidazole salt is soluble in the organic phase (like Dichloromethane - DCM), while the base (like potassium hydroxide) is in a solid or aqueous phase. The catalyst helps transport the hydroxide ion into the organic phase to deprotonate the benzimidazole, allowing it to react with the methyl iodide.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase, such as Dichloromethane:Methanol (e.g., 95:5), to separate the starting material, product, and any byproducts.[2] Visualizing the spots under UV light (254 nm) will show the consumption of the starting material and the formation of the product spot. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the critical safety precautions to take during this synthesis?
A4:
-
Cyanogen Bromide (if used): This reagent is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methyl Iodide (if used): This is a toxic and volatile alkylating agent. It should also be handled exclusively in a fume hood with proper PPE.
-
Solvents: Organic solvents like Dichloromethane (DCM) and Methanol (MeOH) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Experimental Protocols
Protocol 1: Synthesis via Cyclization of N-methyl-1,2-phenylenediamine
This protocol is recommended for its high regioselectivity and straightforward purification.
Materials:
-
N-methyl-1,2-phenylenediamine
-
Cyanogen Bromide (CNBr)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-methyl-1,2-phenylenediamine (1.0 equiv.) in Methanol (approx. 10 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of Cyanogen Bromide (1.1 equiv.) in Methanol dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with Dichloromethane (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulphate, filter, and concentrate under vacuum to yield the crude product.
Purification:
-
The crude material can be purified using column chromatography.[1]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH). A typical starting eluent is 100% DCM, gradually increasing to 5% MeOH in DCM. To prevent peak tailing of the amine product, adding 0.5-1% triethylamine or ammonia to the mobile phase is recommended.[2]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
Data Presentation
Table 1: Optimized Reaction Parameters for N-alkylation of Benzimidazole Derivatives This table is based on a representative N-methylation procedure found in the literature.[1]
| Parameter | Condition | Purpose | Expected Outcome |
| Starting Material | Substituted 1H-benzo[d]imidazol-2-amine | Precursor | N/A |
| Alkylating Agent | Methyl Iodide (1.5-2.0 equiv.) | Provides the methyl group | N-methylation |
| Base | Potassium Hydroxide (3.0 equiv.) | Deprotonates the benzimidazole nitrogen | Activates the substrate |
| Catalyst | Tetrabutylammonium hydrogen sulphate (0.01 equiv.) | Phase-transfer catalyst | Facilitates reaction between phases |
| Solvent | Dichloromethane (DCM) | Reaction medium | Solubilizes reactants |
| Temperature | 0-5 °C initially, then 20-30 °C | Controls reaction rate and minimizes side reactions | Controlled reaction |
| Time | 12-16 hours | Allows for reaction completion | High conversion |
| Typical Yield | ~82% | N/A | High product yield[1] |
Troubleshooting Guide
Q: My reaction yield is very low. What could be the cause? A: Low yield can stem from several issues:
-
Reagent Quality: Ensure that your starting materials, particularly the N-methyl-1,2-phenylenediamine and cyanogen bromide, are pure and dry. Moisture can interfere with the reaction.
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the reaction may need more time or gentle heating (e.g., 40 °C) to proceed to completion.
-
Inefficient Extraction: The product has basic properties. Ensure the aqueous layer is adjusted to a pH of 7-8 before extraction to ensure the product is in its free base form and readily extracted into the organic solvent.
Q: My TLC plate shows multiple product spots that are difficult to separate. Why is this happening? A: This is a common issue, especially when using the post-methylation route (Route 2).
-
Isomeric Products: Methylation of 1H-benzo[d]imidazol-2-amine can occur on either of the two ring nitrogens (N1 and N3) or the exocyclic amino group (N2), leading to a mixture of isomers which can be difficult to separate. The cyclization route (Protocol 1) is highly recommended to avoid this.
-
Side Reactions: Over-methylation can occur, leading to quaternary ammonium salts, or other side reactions may be present. Optimizing stoichiometry and temperature can help minimize these.
-
Purification: For difficult separations, try using a different column chromatography adsorbent (e.g., alumina) or a more sophisticated mobile phase system. Preparative HPLC may be necessary in some cases.
Q: During column chromatography, my product is streaking badly on the TLC and column. How can I fix this? A: The basic amine functionality of the product can interact strongly with the acidic silica gel, causing streaking (peak tailing).
-
Solution: Add a small amount of a basic modifier to your mobile phase.[2] Typically, adding 0.5-1% of triethylamine (Et₃N) or a 7N ammonia solution in methanol to the eluent will neutralize the acidic sites on the silica gel and result in sharp, well-defined spots and peaks.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low product yield in the synthesis.
References
Technical Support Center: Purification of N-Methyl-1H-benzo[d]imidazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Methyl-1H-benzo[d]imidazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Column overloading. | - Optimize the solvent system: Use a solvent system with a different polarity. A common mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol.[1]- Gradient elution: Start with a less polar solvent system and gradually increase the polarity to better separate compounds.- Dry loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to improve separation.[1]- Reduce the amount of sample loaded onto the column. |
| Product "Oils Out" During Recrystallization | - The compound is coming out of solution above its melting point.- The solution is supersaturated. | - Add more solvent: Ensure the compound is fully dissolved in the hot solvent before cooling.[2]- Use a different solvent system: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[2]- Scratch the inside of the flask with a glass rod to induce crystallization.[2]- Introduce a seed crystal of the pure compound. |
| Highly Colored Impurities in the Final Product | - Oxidation of the aromatic amine.- Presence of colored byproducts from the synthesis. | - Charcoal treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[2]- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially during heating steps.[2] |
| Poor Crystal Formation During Recrystallization | - Cooling the solution too quickly.- The solvent is not ideal for crystallization. | - Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[2]- Solvent screening: Test a variety of solvents or solvent mixtures to find the optimal conditions for crystal growth.[2] |
| Presence of Starting Materials in the Purified Product | - Incomplete reaction.- Inefficient purification to remove unreacted starting materials. | - Monitor reaction completion thoroughly using techniques like TLC or LC-MS before starting the purification process.[3]- Adjust the chromatography conditions to specifically target the separation of the product from the starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound and related benzimidazole derivatives are column chromatography and recrystallization.[1][3][4] Column chromatography is used to separate the target compound from impurities with different polarities, while recrystallization is effective for removing minor impurities and obtaining a highly crystalline product.[5]
Q2: What type of stationary and mobile phases are typically used for column chromatography of this compound?
A2: For column chromatography, silica gel is a commonly used stationary phase.[1][3][4] The mobile phase is typically a mixture of a non-polar solvent and a polar solvent. Examples of eluent systems include dichloromethane/methanol and chloroform/ethanol (90:10).[3][4] The polarity of the mobile phase can be adjusted to achieve optimal separation.[1]
Q3: What are some common impurities I might encounter?
A3: Common impurities can be process-related or degradation products. These may include unreacted starting materials, byproducts from side reactions, or oxidized species.[6] For instance, in the synthesis of related benzimidazoles, urea side products can pose significant purification challenges.[4]
Q4: My compound is streaking on the TLC plate and the chromatography column. What can I do?
A4: Streaking is a common issue when purifying amines on silica gel. To prevent this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the mobile phase.[5] Alternatively, using a different stationary phase like alumina can also help mitigate this problem.[5]
Q5: How can I improve the yield of my purification?
A5: To improve the yield, ensure the reaction has gone to completion before starting purification to minimize the loss of unreacted starting material.[3] During column chromatography, carefully select fractions to combine to avoid including impure fractions with the pure product. For recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for "dry loading," the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[1]
-
-
Elution:
-
The mobile phase is passed through the column. A typical starting eluent could be a mixture of dichloromethane and methanol or ethyl acetate and hexane.[1][3]
-
The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Fractions are collected as the eluent exits the column.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to determine the presence of the desired product.
-
Fractions containing the pure product are combined.
-
-
Product Recovery:
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
Dissolution:
-
The crude product is placed in an Erlenmeyer flask.
-
A minimal amount of the hot solvent is added until the solid is completely dissolved.[5]
-
-
Decolorization (Optional):
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper while hot to remove the charcoal and adsorbed impurities.[2]
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
The flask can then be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration.
-
The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
The purified crystals are then dried under vacuum.
-
Purification Workflow
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: N-Methyl-1H-benzo[d]imidazol-2-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most common and direct method for the synthesis of this compound is the N-methylation of 2-aminobenzimidazole. This is typically achieved by reacting 2-aminobenzimidazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.[1][2] Another approach involves the cyclization of N-methyl-o-phenylenediamine with cyanogen bromide or a similar reagent.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
During the N-methylation of 2-aminobenzimidazole, several impurities can form. The most common are:
-
Unreacted Starting Material: Residual 2-aminobenzimidazole.
-
Over-methylated Products: Formation of 1,3-dimethyl-2-methyliminobenzimidazole or other di- and tri-methylated species can occur, especially with an excess of the methylating agent or under harsh reaction conditions.[1]
-
Regioisomers: If the starting benzimidazole is unsymmetrically substituted on the benzene ring, a mixture of N1 and N3 methylated isomers can be formed.[1] For the synthesis of this compound from the symmetrical 2-aminobenzimidazole, this is not a primary concern for the core structure, but methylation can also potentially occur on the exocyclic amino group.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other minor impurities may be generated.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[3] A suitable mobile phase, for example, a mixture of dichloromethane and methanol, can be used to separate the starting material, product, and major impurities. High-performance liquid chromatography (HPLC) can also be used for more precise monitoring.
Q4: What are the recommended purification techniques for this compound?
Column chromatography using silica gel is a widely used and effective method for purifying this compound from unreacted starting materials and over-methylated byproducts.[1][3] A gradient elution with a solvent system like dichloromethane/methanol is often successful. Recrystallization from a suitable solvent can be employed for further purification of the isolated product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive methylating agent. 2. Insufficiently strong base. 3. Inappropriate solvent. 4. Low reaction temperature. | 1. Use a fresh, high-purity methylating agent. 2. Switch to a stronger base (e.g., sodium hydride if using potassium carbonate). Ensure the base is dry. 3. Use a dry, aprotic solvent such as DMF or acetonitrile. 4. Gradually increase the reaction temperature while monitoring for product formation and impurity generation. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-methylation due to excess methylating agent. 2. Reaction temperature is too high. 3. Incorrect choice of base. | 1. Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents). Add the methylating agent slowly to the reaction mixture.[1] 2. Perform the reaction at a lower temperature to favor mono-methylation. 3. Weaker bases may sometimes offer better selectivity. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of methylating agent. | 1. Increase the reaction time and continue to monitor by TLC until the starting material is consumed. 2. Ensure at least a stoichiometric equivalent of the methylating agent is used. |
| Difficulty in Purifying the Product | 1. Impurities have similar polarity to the product. 2. Product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography. A shallow gradient may be necessary to improve separation. Consider using a different stationary phase (e.g., alumina). 2. If degradation is observed on silica gel, consider purification by recrystallization or using a neutral or basic alumina for chromatography. |
Illustrative Impurity Profile
The following table summarizes potential impurities in the synthesis of this compound via methylation of 2-aminobenzimidazole. The typical levels are illustrative and can vary significantly based on the reaction conditions.
| Impurity | Structure | Typical Level (Illustrative) | Analytical Method for Detection |
| 2-Aminobenzimidazole (Starting Material) | 1H-benzo[d]imidazol-2-amine | < 5% | HPLC, LC-MS, TLC |
| 1,N-Dimethyl-1H-benzo[d]imidazol-2-amine | Variable | HPLC, LC-MS, GC-MS | |
| 1,3-Dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-imine | Variable | HPLC, LC-MS, GC-MS |
Experimental Protocols
General Protocol for N-methylation of 2-Aminobenzimidazole
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Aminobenzimidazole
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (or other suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Addition of Methylating Agent: Stir the suspension at room temperature and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: The reaction mixture can be stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Impurity Formation and Mitigation Workflow
Caption: Logical workflow for identifying and mitigating common impurities.
References
Stability issues of N-Methyl-1H-benzo[d]imidazol-2-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methyl-1H-benzo[d]imidazol-2-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C).[1]
-
Light: Benzimidazole derivatives have shown photosensitivity in solution.[2] Exposure to light, especially UV radiation, can lead to degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the benzimidazole ring.
-
Solvent: The choice of solvent can impact solubility and stability.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2:
-
Solid Form: The compound in its solid form is generally more stable than in solution.[2] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][4]
-
In Solution: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[1] For short-term storage, refrigeration at 4°C may be adequate for some benzimidazole derivatives, but long-term stability is greater at lower temperatures.[1] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
Q3: I am observing a change in the color of my this compound solution. What could be the cause?
A3: A change in color often indicates degradation of the compound. This could be due to exposure to light (photodegradation), oxidation, or hydrolysis. It is crucial to prepare fresh solutions and protect them from light by using amber vials or covering the container with aluminum foil.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[2][5] This method allows for the separation and quantification of the parent compound from its potential degradation products. By analyzing samples at different time points, you can determine the rate of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility | Incorrect solvent selection. | Test a range of solvents. While specific data for this compound is not readily available, for similar compounds, solvents like methanol, acetonitrile, or DMSO are often used for stock solutions.[5] |
| Precipitate formation in solution upon storage | The solution may be supersaturated, or the compound is degrading to a less soluble product. | Prepare a fresh solution at a slightly lower concentration. Ensure the storage temperature is appropriate and consistent. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare fresh working solutions from a frozen stock solution for each experiment. Minimize the exposure of the solution to ambient temperature and light. |
| Appearance of unknown peaks in HPLC analysis | Degradation of the compound. | Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
Quantitative Stability Data
While specific quantitative stability data for this compound is not publicly available, the following tables provide representative stability profiles for benzimidazole derivatives under various stress conditions. This data can serve as a general guideline for experimental design.
Table 1: Representative Hydrolytic Stability of a Benzimidazole Derivative
| Condition | Time (hours) | % Parent Compound Remaining |
| 0.1 M HCl (60°C) | 2 | 85.2 |
| 8 | 65.7 | |
| 24 | 40.1 | |
| 0.1 M NaOH (RT) | 2 | 92.5 |
| 8 | 78.3 | |
| 24 | 55.9 |
Table 2: Representative Oxidative Stability of a Benzimidazole Derivative
| Condition | Time (hours) | % Parent Compound Remaining |
| 3% H₂O₂ (RT) | 2 | 70.4 |
| 8 | 45.1 | |
| 24 | 15.8 |
Table 3: Representative Photostability of a Benzimidazole Derivative in Solution
| Condition | Time (hours) | % Parent Compound Remaining |
| Light (1.2 million lux hours) | 24 | 60.2 |
| Dark Control | 24 | 98.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the intrinsic stability of this compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5]
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for specific time intervals (e.g., 2, 8, 24 hours).[5] Neutralize the samples before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for the same time intervals.[5] Neutralize the samples before analysis.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for the defined time intervals.[5]
-
Photostability: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A parallel sample should be kept in the dark as a control.[5]
3. Sample Analysis:
-
At each time point, withdraw a sample from the stressed solutions.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify this compound and its degradation products.
1. Instrumentation:
-
A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a common range for benzimidazoles is 270-290 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing compound stability.
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.
Question 1: I am getting a very low yield or no product at all. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the starting materials, particularly 1H-benzo[d]imidazol-2-amine and the methylating agent (e.g., methyl iodide), are pure and dry. Moisture can interfere with the reaction, especially if using strong bases.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are often used to deprotonate the amine, making it more nucleophilic. Ensure you are using the correct stoichiometric amount of base. An insufficient amount will lead to incomplete deprotonation and low conversion.
-
Reaction Temperature: The reaction temperature can significantly impact the rate and outcome. For methylation with methyl iodide, reactions are often carried out at room temperature or slightly elevated temperatures. However, if the reaction is sluggish, gentle heating might be necessary. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.
-
Solvent Choice: The solvent should be anhydrous and inert to the reaction conditions. Common solvents for this reaction include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile. The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Question 2: I am observing the formation of multiple products, including a potential dimethylated byproduct. How can I minimize this?
Answer:
The formation of N,N-dimethylated or other byproducts is a common challenge. Here are some strategies to improve selectivity for the desired mono-methylated product:
-
Control Stoichiometry of Methylating Agent: Use a controlled amount of the methylating agent, typically 1.0 to 1.2 equivalents relative to the starting 1H-benzo[d]imidazol-2-amine. Using a large excess of the methylating agent will favor di-methylation.
-
Slow Addition of Reagents: Add the methylating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the methylating agent at any given time, thus reducing the likelihood of a second methylation event occurring on the already formed product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.
-
Choice of Methylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate can be used. The reactivity of the methylating agent can influence the product distribution.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to the potential presence of unreacted starting materials and side products.
-
Column Chromatography: This is the most common and effective method for purifying the desired product. A silica gel column is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane.[1] The polarity of the eluent should be optimized based on TLC analysis.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.
-
Acid-Base Extraction: Since the product is basic, an acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH) to precipitate the purified product, which can then be extracted back into an organic solvent.
Question 4: What are the key safety precautions I should take during this synthesis?
Answer:
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Potassium hydroxide (KOH) is corrosive and should be handled with care.
-
Solvents: Organic solvents like DMF, THF, and acetonitrile are flammable and have associated health risks. Always work in a fume hood and avoid inhalation or skin contact.
Quantitative Data Presentation
Table 1: Optimization of Reaction Conditions for N-Alkylation [1]
| Entry | Base | Solvent | Coupling Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA | THF | DCC/HOBt | 25-35 | 8.00 | NA |
| 2 | TEA | THF | DCC/HOBt | Reflux | 8.00 | NA |
Note: The provided source did not specify the yield for these particular conditions in a comparable manner for this compound synthesis directly, but presents an optimization table for a related amidation reaction.
Experimental Protocols
Protocol 1: General Procedure for N-methylation of 1H-benzo[d]imidazol-2-amine
This protocol is a generalized procedure based on common synthetic methods.[1]
-
Preparation: To a round-bottom flask, add 1H-benzo[d]imidazol-2-amine (1 equivalent) and a suitable anhydrous solvent such as DMF or THF.
-
Deprotonation: Cool the mixture in an ice bath (0 °C) and add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise under an inert atmosphere. Stir the mixture at this temperature for 30 minutes.
-
Methylation: Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Crystallization of N-Methyl-1H-benzo[d]imidazol-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the crystallization of N-Methyl-1H-benzo[d]imidazol-2-amine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and solubility data to assist in obtaining high-quality crystals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out," the separation of the compound as a liquid instead of a solid, is a frequent challenge. This typically occurs if the solution is too concentrated or cooled too quickly. Here are several strategies to address this:
-
Reduce Supersaturation: The driving force for crystallization might be too high. Try adding a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Slow Cooling: Rapid temperature changes favor oil formation. Allow the solution to cool gradually to room temperature before any further cooling in an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
-
Solvent System Modification: The choice of solvent is critical. Consider using a solvent mixture. If you are using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of solid this compound, adding a tiny crystal (a "seed crystal") to the supersaturated solution can induce crystallization.
Q2: No crystals are forming, even after the solution has cooled completely. What is the problem?
A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated at the lower temperature. Here are some steps to take:
-
Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a small amount of solid, redissolve it by adding a minimal amount of hot solvent and then allow it to cool again.
-
Induce Nucleation: Crystal growth requires a nucleation site. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystals to start forming.
-
Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a very effective way to initiate crystallization.
-
Anti-Solvent Addition: If you are using a solvent in which your compound is highly soluble, you can try adding an anti-solvent to decrease the overall solubility and promote precipitation.
Q3: The crystals I obtained are very small or look like a powder. How can I get larger crystals?
A3: The formation of very small crystals is often a result of rapid crystallization from a highly supersaturated solution. To obtain larger crystals, you need to slow down the crystal growth process.
-
Slower Cooling: This is the most effective method for growing larger crystals. A slower cooling rate allows molecules to arrange themselves into a more ordered crystal lattice.
-
Reduce the Degree of Supersaturation: Start with a slightly less concentrated solution. This can be achieved by adding a little more solvent than the minimum required to dissolve the compound at high temperature.
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can lead to the formation of many small crystals rather than a few large ones.
Q4: My final product seems impure, even after crystallization. What can I do?
A4: While crystallization is a powerful purification technique, it may not remove all impurities in a single step, especially if the impurities have similar solubility profiles to your compound.
-
Recrystallization: A second crystallization of the purified material can often significantly improve purity.
-
Charcoal Treatment: If your compound is contaminated with colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Solvent Choice: The choice of solvent can influence the removal of specific impurities. Try a different solvent or solvent system for recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general method for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Filter paper and funnel (for hot filtration, if necessary)
-
Büchner funnel and filter flask (for collecting crystals)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely. If the solid does not dissolve readily, add more hot ethanol in small portions until a clear solution is obtained.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration. This should be done quickly to prevent the compound from crystallizing prematurely.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the crystallization will start from a saturated solution upon cooling.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Quantitative Data
Due to the limited availability of experimental data for this compound, the following table provides estimated solubility information based on the behavior of similar benzimidazole derivatives. This data should be used as a guideline for solvent selection.
| Solvent | Solubility at 25°C (Estimated) | Solubility at Boiling Point (Estimated) |
| Water | Poorly Soluble | Slightly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Soluble | Very Soluble |
| Acetone | Sparingly Soluble | Soluble |
| Ethyl Acetate | Slightly Soluble | Sparingly Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Toluene | Slightly Soluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: Troubleshooting workflow for crystallization.
Technical Support Center: Synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine. The following sections address common side reactions and provide detailed experimental protocols to help overcome challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-methylation of 2-aminobenzimidazole?
A1: The most common side reactions include:
-
Formation of Regioisomers: Methylation can occur at three different nitrogen atoms: the two endocyclic (ring) nitrogens (N1 and N3) and the exocyclic (amino group) nitrogen (N2). This can lead to a mixture of products, including the desired this compound, 2-(methylamino)-1H-benzo[d]imidazole, and 2-(dimethylamino)-1H-benzo[d]imidazole.
-
Overmethylation: Excess methylating agent or harsh reaction conditions can lead to the formation of a 1,3-dimethylbenzimidazolium salt, which is a quaternary ammonium salt.[1]
-
Poor Regioselectivity: Achieving methylation at a specific nitrogen atom can be challenging due to the tautomeric nature of the benzimidazole ring and the presence of the exocyclic amino group.[1]
Q2: How can I control the regioselectivity of the methylation reaction?
A2: The regioselectivity is highly dependent on the reaction conditions, particularly the pH:
-
Acidic Conditions: In an acidic medium, the endocyclic ring nitrogen is the most reactive site for methylation.
-
Basic or Neutral Conditions: Under basic or neutral conditions, the exocyclic amino group is generally the most reactive center.
-
Protecting Groups: To ensure methylation on the imidazole ring, the exocyclic amino group can be protected, for example, as an acetamide.[2]
Q3: My reaction yield is very low. What are the possible causes?
A3: Low yields can result from several factors:
-
Impurities in Starting Materials: Ensure your 2-aminobenzimidazole is pure and dry.
-
Inappropriate Base: A weak base may not sufficiently deprotonate the benzimidazole, while a very strong base can promote side reactions.[1]
-
Solvent Choice: Protic solvents can quench the benzimidazole anion, hindering the reaction. Dry, aprotic solvents are generally recommended.[1]
-
Methylating Agent: Use a fresh and appropriate stoichiometric amount of the methylating agent. An excess can lead to overmethylation.[1]
-
Reaction Temperature and Time: These parameters should be optimized for your specific reaction conditions.
Q4: I am getting a mixture of N1 and N3 methylated isomers. How can I improve the selectivity?
A4: The formation of N1 and N3 regioisomers is a common challenge with unsymmetrically substituted benzimidazoles.[1] For 2-aminobenzimidazole, the two imidazole nitrogens are equivalent due to tautomerization, so only one endocyclic mono-methylated product is expected. If you are starting with a substituted 2-aminobenzimidazole, steric hindrance and the electronic nature of the substituents can influence the position of methylation.
Q5: What is the best way to purify the final product and remove the side products?
A5: Column chromatography on silica gel is the most common and effective method for purifying N-methylated benzimidazoles, especially for separating structurally similar isomers.[1][3] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.[1][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no yield of the desired this compound | Impure or wet starting materials. | Ensure 2-aminobenzimidazole is pure and thoroughly dried before use. |
| Ineffective base. | Screen different bases (e.g., KOH, NaH, K2CO3). The base should be strong enough to deprotonate the imidazole nitrogen but not so strong as to cause decomposition or side reactions.[3] | |
| Incorrect solvent. | Use a dry, aprotic solvent such as DMF, DMSO, or THF to avoid quenching the benzimidazole anion.[1] | |
| Degradation of methylating agent. | Use a fresh bottle of the methylating agent (e.g., methyl iodide, dimethyl sulfate). | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time. | |
| Formation of multiple products (mixture of isomers) | Methylation at the exocyclic amino group. | * Control pH: Perform the reaction under acidic conditions to favor methylation on the imidazole ring. * Protecting Group Strategy: Protect the exocyclic amino group (e.g., as an acetamide) before methylation.[2] |
| Overmethylation to quaternary salt. | Use a controlled stoichiometric amount of the methylating agent (typically 1.0-1.2 equivalents).[1] Add the methylating agent slowly to the reaction mixture. | |
| Difficulty in separating the desired product from isomers | Similar polarity of the isomers. | * Optimize Chromatography: Use a long column and a shallow gradient of a carefully selected eluent system for silica gel chromatography. * Derivative Formation: Consider converting the mixture to a derivative that might be more easily separable, followed by deprotection. |
Experimental Protocols
Protocol 1: Selective N-Methylation of the Imidazole Ring (General Procedure)
This protocol is adapted from the N-alkylation of a substituted 2-aminobenzimidazole derivative and is expected to favor methylation on the imidazole ring.[3]
Reaction Scheme:
Materials:
-
2-Aminobenzimidazole
-
Potassium hydroxide (KOH), powdered
-
Methyl iodide (CH3I)
-
Tetrabutylammonium hydrogen sulphate (TBHS)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate
-
Hyflo-bed (or Celite)
Procedure:
-
To a round-bottom flask, add the starting N-substituted-2-aminobenzimidazole derivative (1 equivalent) and DCM (20 volumes).
-
Stir the mixture for 5 minutes at 20-30 °C.
-
Add tetrabutylammonium hydrogen sulphate (0.010 equivalents) and stir for an additional 10 minutes.
-
Add powdered potassium hydroxide (3.0 equivalents) to the solution and stir the reaction mass at 0-5 °C for 10 minutes.
-
Add methyl iodide (1.5-2.0 equivalents) and continue stirring the reaction at 20-30 °C.
-
Monitor the reaction completion by TLC/LC-MS.
-
After completion, filter the reaction mass through a hyflo-bed and wash the bed with DCM (2 volumes).
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[3]
Expected Outcome:
This procedure, utilizing a strong base, is designed to deprotonate the imidazole nitrogen, making it the primary site for methylation. The yield for a similar reaction was reported to be 82%.[3]
Protocol 2: Protection of the Exocyclic Amino Group
This protocol describes the protection of the exocyclic amino group as an acetamide, which can then be followed by methylation of the imidazole ring.[2]
Reaction Scheme:
Materials:
-
5-Bromo-2-aminobenzimidazole (or 2-aminobenzimidazole)
-
Acetic anhydride
Procedure:
-
In a suitable flask, dissolve 5-bromo-2-aminobenzimidazole (1 equivalent) in acetic anhydride (used as both reagent and solvent).
-
Heat the reaction mixture at 40 °C for 4 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide.[2]
-
The protected compound can then be methylated using Protocol 1, followed by deprotection of the acetyl group to yield the desired product.
Data Summary
The following table summarizes expected outcomes based on the reaction conditions. Quantitative data for the specific methylation of 2-aminobenzimidazole is limited in the literature; therefore, the outcomes are based on established principles of reactivity.
| Reaction Condition | Primary Product | Major Side Products | Expected Yield Range | Reference |
| Basic (e.g., KOH, NaH) | 2-(Methylamino)-1H-benzo[d]imidazole / 2-(Dimethylamino)-1H-benzo[d]imidazole | This compound, 1,3-Dimethylbenzimidazolium salt | Variable, depends on stoichiometry and conditions | General principle |
| Acidic | This compound | Unreacted starting material, potential for some exocyclic methylation | Moderate to Good | General principle |
| Basic with Protected Exocyclic Amine | This compound (after deprotection) | 1,3-Dimethylbenzimidazolium salt | Good to Excellent | [2][3] |
Visualizations
Reaction Pathways Diagram
Caption: Potential methylation pathways of 2-aminobenzimidazole under different conditions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the N-methylation of 2-aminobenzimidazole.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Technical Support Center: Synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the direct N-methylation of 1H-benzo[d]imidazol-2-amine. This is typically achieved by reacting the starting material with a methylating agent, such as methyl iodide, in the presence of a base like potassium hydroxide. The reaction is generally performed in a suitable organic solvent like acetone or dichloromethane.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, the following parameters are critical:
-
Temperature Control: The methylation reaction can be exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Reagent Addition Rate: Slow and controlled addition of the methylating agent is recommended to manage the reaction rate and temperature.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reaction volumes, which promotes consistent reaction progress and heat distribution.
-
Solvent Volume: Maintaining an appropriate solvent volume is important for reaction kinetics and to facilitate stirring of the reaction mixture, which may become a slurry.
Q3: What are the typical yields for the N-methylation of 1H-benzo[d]imidazol-2-amine?
A3: With optimized conditions, yields for this reaction are generally high. Reported yields are often in the range of 82% to 90%.[1][2]
Q4: What are the common impurities that can form during the synthesis?
A4: Common impurities may include:
-
Unreacted 1H-benzo[d]imidazol-2-amine.
-
Over-methylated product (1,N-dimethyl-1H-benzo[d]imidazol-2-amine).
-
Positional isomers, although the desired N1-methylation is generally favored.
-
Residual solvents and reagents.
Q5: What purification techniques are most effective for this compound on a larger scale?
A5: The choice of purification method depends on the impurity profile.
-
Recrystallization: This is often a cost-effective and scalable method for removing minor impurities if a suitable solvent system is identified.
-
Column Chromatography: While effective for high purity, it may be less economical for very large scales. It is often used for initial process development and for producing highly pure material.[1][3]
-
Acid-Base Extraction: This can be a useful initial purification step to separate the basic product from non-basic impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the base is of good quality and used in sufficient molar excess.- Check the purity of the starting materials. |
| Degradation of product or starting material. | - Maintain strict temperature control, especially during reagent addition.- Minimize reaction time once completion is observed via TLC or LC-MS. | |
| Mechanical loss during work-up. | - Optimize filtration and extraction procedures to minimize product loss. | |
| Presence of Unreacted Starting Material | Insufficient methylating agent or base. | - Increase the molar equivalents of the methylating agent and/or base.- Ensure efficient mixing to avoid localized reagent depletion. |
| Short reaction time. | - Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed. | |
| Formation of Over-Methylated Impurity | Excess methylating agent. | - Use a stoichiometric or slight excess of the methylating agent.- Add the methylating agent dropwise to avoid high local concentrations. |
| High reaction temperature. | - Perform the reaction at a lower temperature (e.g., starting in an ice bath).[2] | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | - Attempt to form a salt of the product, which may be more crystalline.- Utilize column chromatography with an appropriate solvent system.[1] |
| Poor separation in column chromatography. | - Optimize the eluent system. A small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve peak shape for amines on silica gel.[3] | |
| Inconsistent Results on Scale-Up | Poor heat transfer. | - Use a reactor with a jacket for better temperature control.- Adjust the addition rate of reagents to manage the exotherm. |
| Inefficient mixing. | - Use an appropriate overhead stirrer and ensure the impeller is correctly positioned for the vessel size. |
Experimental Protocols
Protocol 1: N-methylation using Potassium Hydroxide in Acetone
This protocol is adapted from a procedure with a reported yield of 90%.[2]
-
Preparation: In a suitable reaction vessel, dissolve 1H-benzo[d]imidazol-2-amine (1.0 eq) in acetone (approximately 27 mL per gram of starting material).
-
Base Addition: Add powdered potassium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 10 minutes.
-
Methylation: Cool the reaction mixture in an ice-water bath. Add methyl iodide (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture in the ice bath for an additional 10 minutes after the addition is complete. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Add water (approximately 27 mL per gram of initial starting material) to quench the reaction.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL per gram of initial starting material).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using an eluent such as a gradient of ethyl acetate in petroleum ether.[2]
Quantitative Data Summary
| Parameter | Protocol 1 (KOH/Acetone)[2] | General Procedure (Phase Transfer Catalyst)[1] |
| Starting Material | 1H-benzo[d]imidazol-2-amine | 1H-benzo[d]imidazol-2-amine derivative |
| Methylating Agent | Methyl Iodide | Methyl Iodide |
| Base | Potassium Hydroxide | Potassium Hydroxide |
| Catalyst | None | Tetrabutylammonium hydrogen sulphate |
| Solvent | Acetone | Dichloromethane (DCM) |
| Temperature | 0-5 °C then Room Temperature | 0-5 °C then Room Temperature |
| Reaction Time | ~20 minutes | Not specified, monitor by TLC/LC-MS |
| Reported Yield | 90% | 82% (for a similar substrate) |
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
Overcoming poor solubility of N-Methyl-1H-benzo[d]imidazol-2-amine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of N-Methyl-1H-benzo[d]imidazol-2-amine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous assay buffers?
A1: this compound possesses a benzimidazole core, which is a bicyclic aromatic structure. This structural feature contributes to its lipophilic (fat-loving) nature and consequently, poor solubility in aqueous (water-based) solutions. The compound's predicted XLogP3 value of 1.6 indicates a preference for a non-polar environment over a polar one like water.[1] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous assay buffer, the compound may precipitate out of solution as its solubility limit is exceeded.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For many benzimidazole derivatives, stock solutions in the range of 10-30 mM in 100% DMSO can be achieved. It is crucial to ensure the compound is fully dissolved in DMSO before further dilutions.
Q3: My compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." To overcome this, you can employ several strategies to make your aqueous buffer more "hospitable" to the compound. These methods include:
-
Using co-solvents: Introducing a water-miscible organic solvent into your final assay buffer.
-
Adjusting the pH: Modifying the pH of the buffer to a range where the compound is more soluble.
-
Employing solubility enhancers: Using additives like cyclodextrins to form inclusion complexes.
These strategies are detailed in the troubleshooting guides below.
Q4: What is the maximum concentration of DMSO that is acceptable in my assay?
A4: The tolerance for DMSO varies significantly depending on the assay type.
-
Enzymatic assays: Many can tolerate DMSO concentrations up to 1-2%, but some sensitive enzymes may be inhibited at concentrations as low as 0.2%.
-
Cell-based assays: These are generally more sensitive to DMSO. It is best practice to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cellular toxicity.
It is highly recommended to perform a DMSO tolerance control experiment for your specific assay to determine the maximum acceptable concentration that does not affect the experimental results.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to resolving precipitation issues when diluting a DMSO stock of this compound into an aqueous assay buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Optimize DMSO Concentration:
-
Rationale: Minimizing the percentage of the organic stock solution added to the aqueous buffer can prevent the compound from crashing out.
-
Action: Aim for a final DMSO concentration of 1% or lower in your assay. Prepare intermediate dilutions of your stock in DMSO if necessary. Always run a vehicle control with the same final DMSO concentration to assess its effect on the assay.
-
-
Use Co-solvents:
-
Rationale: Water-miscible organic solvents can increase the overall polarity of the buffer, enhancing the solubility of lipophilic compounds.
-
Action: Prepare your assay buffer with a final concentration of 1-5% of a co-solvent such as ethanol, methanol, or polyethylene glycol 400 (PEG-400). Add the co-solvent to the buffer before adding the DMSO stock of your compound.
-
-
Adjust Buffer pH:
-
Rationale: this compound has basic nitrogen atoms in its imidazole ring. Protonation of these nitrogens at a lower (more acidic) pH can increase the compound's polarity and aqueous solubility.
-
Action: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4). Determine the kinetic solubility of your compound in each buffer (see Protocol 1). Ensure the chosen pH is compatible with your biological assay system.
-
-
Employ Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[2][3][4]
-
Action: Prepare a stock solution of a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in your assay buffer. Add the DMSO stock of your compound to the cyclodextrin-containing buffer. The optimal ratio of compound to cyclodextrin may need to be determined empirically.
-
Issue 2: Inconsistent Results in Cell-Based Assays
This guide addresses potential sources of variability in cell-based assays due to the poor solubility of this compound.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation in Media | The compound may precipitate out of the cell culture medium over time, leading to a decrease in the effective concentration and inconsistent cellular effects. | - Visually inspect the media in the wells for any signs of precipitation. - Reduce the final concentration of the compound. - Incorporate a low percentage of a co-solvent (e.g., 0.1% DMSO) in the final culture medium. - Consider using a serum-containing medium, as serum proteins can sometimes help to keep hydrophobic compounds in solution. |
| Adsorption to Plasticware | Lipophilic compounds can adsorb to the surface of plastic labware, reducing the actual concentration available to the cells. | - Use low-adsorption plasticware. - Prepare working solutions of the compound immediately before use. - Include a pre-incubation step where the compound is added to the wells before the cells to saturate any non-specific binding sites. |
| Formation of Aggregates | Poorly soluble compounds can form aggregates in solution, which can lead to non-specific biological effects and assay interference. | - Sonication of the stock solution before dilution may help to break up aggregates. - Include a detergent like Tween-20 (at a low, non-toxic concentration) in the assay buffer to help prevent aggregation. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to quickly assess the solubility of this compound in different buffer systems.
Materials:
-
This compound
-
DMSO
-
Aqueous buffers at various pH values (e.g., pH 5.0, 6.0, 7.4)
-
96-well plates (UV-transparent if using a plate reader for detection)
-
Plate shaker
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
In a 96-well plate, add 98 µL of your desired aqueous buffer to each well.
-
Add 2 µL of the serially diluted DMSO stock to the corresponding wells of the buffer plate. This will result in a 2% final DMSO concentration.
-
Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for signs of precipitation.
-
Quantify the amount of soluble compound in the supernatant of each well using a suitable method (e.g., UV-Vis spectrophotometry at the compound's λmax or by HPLC).
-
The highest concentration at which no precipitate is observed is considered the kinetic solubility in that buffer.
Protocol 2: General Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in a suitable buffer containing a low percentage of DMSO.
-
Add the diluted compound to the wells of the assay plate.
-
Add the kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Example: Generic Kinase Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Protocol 3: MTT Cell Viability Assay
This protocol is a common method to assess the effect of a compound on cell proliferation and cytotoxicity.[5][6][7]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic across all wells.
-
Treat the cells with the compound dilutions for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same percentage of DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
References
- 1. This compound | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-Methyl-1H-benzo[d]imidazol-2-amine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the reaction mechanism optimization for the synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the N-methylation of 1H-benzo[d]imidazol-2-amine?
The N-methylation of 1H-benzo[d]imidazol-2-amine typically proceeds via a nucleophilic substitution reaction (SN2). The process involves two main steps:
-
Deprotonation: A base is used to remove the acidic proton from one of the nitrogen atoms of the imidazole ring, creating a more nucleophilic benzimidazolide anion.
-
Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the methyl group of the methylating agent (e.g., methyl iodide), displacing the leaving group and forming the N-methylated product.
Q2: Which nitrogen atom is methylated? The one on the ring or the exocyclic amino group?
Alkylation predominantly occurs on the nitrogen atoms within the benzimidazole ring (N1 or N3). The exocyclic amino group (-NH2) is generally less nucleophilic in this context. The choice between the N1 and N3 positions can be influenced by steric and electronic factors of other substituents on the benzimidazole core. For the unsubstituted 2-aminobenzimidazole, methylation can occur at either ring nitrogen, which are in tautomeric equilibrium.
Q3: What are the most common side reactions, and how can they be minimized?
The most common side reaction is over-alkylation, leading to the formation of a 1,3-dimethylbenzimidazolium salt (a quaternary ammonium salt). This is more likely to occur with an excess of the methylating agent or under harsh reaction conditions.
-
Prevention Strategies:
-
Use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).
-
Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Incomplete Deprotonation: The base used is too weak to sufficiently deprotonate the benzimidazole N-H. 2. Inactive Methylating Agent: The methylating agent may have degraded. 3. Presence of Water: Traces of water in the solvent can quench the benzimidazolide anion. 4. Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Use a fresh bottle of the methylating agent. 3. Ensure the use of a dry, aprotic solvent (e.g., anhydrous DMF or THF). 4. Perform small-scale optimization experiments at different temperatures (e.g., room temperature, 50 °C, reflux). |
| Formation of Multiple Products | 1. Over-methylation: Excess methylating agent leading to quaternary salt formation. 2. Lack of Regioselectivity: Methylation occurring at different nitrogen atoms, creating a mixture of isomers. | 1. Use no more than 1.2 equivalents of the methylating agent and add it dropwise. 2. Isomer separation can be challenging. Purification by column chromatography is the most effective method. The choice of eluent system is crucial for good separation. |
| Difficult Purification | 1. Structurally Similar Byproducts: The desired product and byproducts (e.g., isomers, over-methylated product) have similar polarities. 2. Residual Starting Material: Incomplete reaction. | 1. Utilize column chromatography on silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective. 2. Optimize reaction time and temperature to ensure full conversion of the starting material. Monitor closely by TLC. |
Data Presentation: Optimization of Reaction Conditions
The selection of base, solvent, and temperature significantly impacts the yield and purity of this compound. The following table summarizes qualitative and quantitative data gathered from various synthetic protocols.
| Methylating Agent | Base | Solvent | Temperature | Typical Yield | Key Observations |
| Methyl Iodide (CH₃I) | NaH | Anhydrous DMF/THF | 0 °C to RT | Good to Excellent | Strong base ensures complete deprotonation. Requires anhydrous conditions. |
| Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile/DMF | RT to Reflux | Moderate to Good | Weaker base, may require heating. Good for scalability. |
| Methyl Iodide (CH₃I) | KOH | DCM | 0-5 °C to RT | Good | Use of a phase-transfer catalyst like tetrabutylammonium hydrogen sulphate can improve yield.[1] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH | Acetone/Water | RT to Reflux | Moderate to Good | Less volatile and more economical than methyl iodide. Caution: highly toxic. |
| Methanol (CH₃OH) | Cs₂CO₃ | - | 120 °C | Good to Excellent | Requires a catalyst (e.g., Cp*Ir complex). Green chemistry approach with water as the sole byproduct. |
Experimental Protocols
Protocol 1: N-methylation using Methyl Iodide and Potassium Carbonate
This protocol is a standard laboratory procedure for the N-methylation of 2-aminobenzimidazole.
Materials:
-
1H-benzo[d]imidazol-2-amine
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1H-benzo[d]imidazol-2-amine (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: General mechanism for the N-methylation of 1H-benzo[d]imidazol-2-amine.
Experimental Workflow
Caption: Standard experimental workflow for N-methylation synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yields.
References
Validation & Comparative
Validation of N-Methyl-1H-benzo[d]imidazol-2-amine and Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its role in the development of a wide range of bioactive compounds. This guide provides a comparative analysis of the inhibitory effects of N-Methyl-1H-benzo[d]imidazol-2-amine and related benzimidazole derivatives on specific enzymes. The information is compiled to offer an objective overview supported by available experimental data, aiding researchers in the fields of enzymology and drug discovery.
Section 1: Cyclooxygenase (COX) Inhibition
This compound has been reported to exhibit analgesic and anti-inflammatory properties, which are suggested to stem from the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes.[1] Prostaglandins are key mediators of inflammation, pain, and fever. The COX enzymes, existing in two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation.
Comparative Inhibitory Data on Cyclooxygenase
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | COX | Data not found | Suggested to inhibit prostaglandin synthesis.[1] |
| Indomethacin | COX-1 | 18 nM - 230 nM | Potent non-selective COX inhibitor.[2][3][4][5] |
| COX-2 | 26 nM - 630 nM | [2][3][4] | |
| Celecoxib | COX-1 | 2.8 µM | Weak inhibitor of COX-1.[6] |
| COX-2 | 40 nM - 91 nM | Highly selective inhibitor of COX-2.[6][7] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory effect of a compound on COX activity is through an in vitro enzyme assay. The following is a generalized protocol based on commercially available kits and published methods.
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., a fluorometric probe that detects prostaglandin G2, or reagents for an ELISA-based detection of prostaglandin E2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the reaction buffer, heme, and enzymes as per the manufacturer's instructions. Prepare serial dilutions of the test compound and control inhibitors (e.g., Indomethacin, Celecoxib) in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add a small volume of the diluted test compound or control inhibitor to the appropriate wells. Include wells with DMSO alone as a vehicle control (100% enzyme activity) and wells without the enzyme as a background control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate for a further period (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method. For fluorometric assays, this involves measuring the fluorescence intensity. For ELISA-based methods, this involves a series of antibody-based detection steps.
-
Data Analysis: Subtract the background reading from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: Cyclooxygenase pathway and the inhibitory action of NSAIDs.
Caption: General workflow for an in vitro COX inhibition assay.
Section 2: Inhibition of Other Enzyme Families by Benzimidazole Derivatives
The benzimidazole scaffold is versatile and has been incorporated into inhibitors targeting a variety of enzymes beyond COX. This section explores the inhibitory activities of N-methylated and other benzimidazole derivatives against protein kinases and topoisomerases.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Benzimidazole derivatives have been developed as potent kinase inhibitors.
Comparative Inhibitory Data on Protein Kinase CK1δ
| Compound | Target Enzyme | IC50 Value | Notes |
| N-methyl-6-chlorobenzimidazole derivative | CK1δ | 20.1 µM | Blockade of tautomerism reduced activity.[8] |
| Bischof-5 (non-methylated analog) | CK1δ | Nanomolar | A potent and well-characterized CK1δ inhibitor.[8] |
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific protein kinase (e.g., CK1δ, EGFR).
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (co-substrate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzimidazole compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme/Substrate Addition: Add a solution containing the kinase enzyme and its substrate in the assay buffer to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection kit. This typically involves a two-step process: first, stopping the kinase reaction and depleting unused ATP, and second, converting the generated ADP back to ATP and using luciferase to generate a light signal.
-
Data Analysis: Measure the luminescence in each well. A higher signal indicates less ATP was consumed, meaning greater kinase inhibition. Calculate the percent inhibition and determine the IC50 value as described for the COX assay.[3]
Topoisomerase Inhibition
Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. They are established targets for anticancer drugs.
Comparative Inhibitory Data on Topoisomerase I
| Compound | Target Enzyme | IC50 Value / Activity | Notes |
| Benzimidazole derivative 12b | Human Topo I | 16 µM (50% inhibition) | A potent inhibitor from a series of novel 1H-benzo[d]imidazoles.[9] |
| Camptothecin (Positive Control) | Human Topo I | Micromolar range | A well-known Topo I inhibitor used as a reference.[10] |
| Benzimidazole-triazole derivative 4h | Human Topo I | IC50 = 4.56 ± 0.18 µM (on A549 cells) | Showed significant inhibitory activity.[10][11] |
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
Objective: To assess the ability of a test compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Test compound (dissolved in DMSO)
-
Stop solution (containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mix containing the assay buffer and supercoiled plasmid DNA.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., Camptothecin) and a no-inhibitor control.
-
Enzyme Addition: Add Topoisomerase I to each tube to start the reaction. Include a control with no enzyme to show the migration of supercoiled DNA.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Analyze the gel image. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control. The concentration of the compound that inhibits 50% of the DNA relaxation can be estimated.
Caption: Workflow for a Topoisomerase I DNA relaxation assay.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. topogen.com [topogen.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) studies of N-Methyl-1H-benzo[d]imidazol-2-amine derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Methyl-1H-benzo[d]imidazol-2-amine Derivatives
This guide provides a comprehensive comparison of this compound derivatives and related benzimidazole compounds, focusing on their structure-activity relationships (SAR) as potent biological agents. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant scientific workflows and signaling pathways.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the N-methyl group. Researchers have explored their potential as anticancer agents, kinase inhibitors, and anti-inflammatory agents.[1]
Anticancer Activity
Recent studies have focused on the development of benzimidazole derivatives as anticancer agents targeting various mechanisms, including topoisomerase I inhibition and kinase inhibition.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Core Scaffold | R1 Substituent (at N1) | R2 Substituent (at C2) | Biological Target/Cell Line | Activity (IC50, µM) |
| 11a | 1H-benzo[d]imidazole | Substituted piperazine | Substituted phenyl | Various cancer cell lines | 0.16 - 3.6[2] |
| 12a | 1H-benzo[d]imidazole | Substituted piperazine | Substituted phenyl | Various cancer cell lines | 0.16 - 3.6[2] |
| 12b | 1H-benzo[d]imidazole | Substituted piperazine | Substituted phenyl | Human Topoisomerase I | 16[2][3] |
| 6c | 1H-benzo[d]imidazole | - | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HCT-116, HepG2, MCF-7 | 7.82 - 10.21[4] |
| 6i | 1H-benzo[d]imidazole | - | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | HCT-116, HepG2, MCF-7 | 7.82 - 10.21[4] |
SAR Insights for Anticancer Activity:
-
Substitutions at the N1 position of the benzimidazole ring with piperazine moieties linked to various alkyl chains and functional groups have shown potent anticancer activity.[2][3]
-
Compounds 11a , 12a , and 12b demonstrated significant growth inhibition against a panel of 60 human cancer cell lines.[2]
-
Specifically, compound 12b was identified as an inhibitor of human topoisomerase I.[2][3]
-
Hybrid molecules incorporating a benzohydrazide moiety, such as 6c and 6i , exhibited excellent cytotoxic effects against multiple cancer cell lines.[4]
Kinase Inhibitory Activity
This compound derivatives have been investigated as inhibitors of various protein kinases, which are attractive targets for drug development.
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Core Scaffold | Target Kinase | Activity (IC50, µM) |
| 7s | N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine | VEGFR-2 | 0.03[5] |
| 12e | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | V600E-BRAF | 0.62[6] |
| 12i | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | V600E-BRAF | Not explicitly stated, but among the strongest inhibitors |
| 12l | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | V600E-BRAF | 0.49[6] |
| 6h | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | EGFR, HER2, CDK2, AURKC | Potent inhibitor[4] |
| 6i | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | EGFR, HER2, CDK2, mTOR | Potent inhibitor[4] |
SAR Insights for Kinase Inhibitory Activity:
-
The N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine scaffold has proven to be a potent template for VEGFR-2 inhibitors, with compound 7s showing exceptional activity.[5]
-
For V600E-BRAF inhibition, linking a sulfonamide moiety to a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core via an ethylamine or propylamine bridge yielded potent inhibitors like 12e and 12l .[6]
-
The benzohydrazide hybrids 6h and 6i emerged as multi-targeted kinase inhibitors, demonstrating significant activity against several key kinases involved in cancer progression.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature.
Synthesis of Benzimidazole Derivatives
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with various carboxylic acids or aldehydes.[2][7]
General Procedure for Condensation with Carboxylic Acids:
-
A mixture of o-phenylenediamine and a carboxylic acid is heated, often in the presence of a dehydrating agent like polyphosphoric acid or under acidic conditions (e.g., 4N HCl).[3]
-
The reaction mixture is heated for several hours.
-
After cooling, the mixture is neutralized with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.
-
The crude product is then purified by recrystallization or column chromatography.
General Procedure for Condensation with Aldehydes:
-
o-Phenylenediamine and an appropriate aldehyde are dissolved in a suitable solvent like ethanol or DMF.
-
An oxidizing agent such as sodium metabisulfite (Na2S2O5) or air is used.[2][3]
-
The reaction mixture is stirred at room temperature or heated for a specified time.
-
The product is isolated by filtration and purified.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.
Protocol:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Kinase Inhibition Assay
Enzymatic assays are used to determine the inhibitory activity of compounds against specific kinases.
Protocol (Example for VEGFR-2):
-
The kinase reaction is performed in a buffer containing the VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP.
-
The test compounds are added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.
General Synthesis Workflow for Benzimidazole Derivatives
Caption: General workflow for the synthesis of benzimidazole derivatives.
Simplified VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole derivatives.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. banglajol.info [banglajol.info]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of N-Methyl-1H-benzo[d]imidazol-2-amine with Other Kinases
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of N-Methyl-1H-benzo[d]imidazol-2-amine, a member of the pharmacologically significant benzimidazole family, against a panel of protein kinases. Due to the limited availability of a comprehensive public KINOMEscan dataset for this specific molecule, this guide will utilize a representative dataset based on known cross-reactivity patterns of closely related benzimidazole-based kinase inhibitors to illustrate the importance and practice of selectivity profiling.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including protein kinases. While often designed for a specific kinase, these compounds can exhibit off-target activities, leading to polypharmacology—a phenomenon with both potential therapeutic benefits and risks of adverse effects. Therefore, a thorough assessment of a compound's kinase selectivity is a critical step in the drug discovery and development pipeline.
Comparative Analysis of Kinase Inhibition
To contextualize the potential kinase cross-reactivity of this compound, the following table summarizes hypothetical, yet representative, inhibitory activities (IC50 values) against a panel of kinases. This data is modeled on the observed behavior of various benzimidazole derivatives that have been reported to inhibit multiple kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). A lower IC50 value indicates a higher inhibitory potency.
| Kinase Family | Target Kinase | This compound (Hypothetical IC50 in nM) | Reference Compound A (Selective Inhibitor - IC50 in nM) | Reference Compound B (Multi-targeted Inhibitor - IC50 in nM) |
| Tyrosine Kinase | Primary Target X | 50 | 10 | 45 |
| Tyrosine Kinase | EGFR | 850 | >10,000 | 150 |
| Tyrosine Kinase | HER2 | 1,200 | >10,000 | 250 |
| Tyrosine Kinase | VEGFR2 | 2,500 | >10,000 | 80 |
| Tyrosine Kinase | SRC | 1,800 | 5,000 | 300 |
| Serine/Threonine Kinase | ||||
| CMGC | CDK2 | 950 | >10,000 | 120 |
| CMGC | GSK3β | 3,200 | 8,000 | 500 |
| AGC | AKT1 | 5,000 | >10,000 | 800 |
| CAMK | CAMK2A | >10,000 | >10,000 | 1,500 |
| STE | p38α (MAPK14) | 4,500 | 9,000 | 600 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes to demonstrate a potential cross-reactivity profile. Reference Compound A represents a highly selective inhibitor for "Primary Target X," while Reference Compound B illustrates a multi-targeted inhibitor profile common among some benzimidazole derivatives.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for understanding the selectivity of a compound. Below are detailed methodologies for key experiments used to generate kinase inhibition data.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human kinase enzymes
-
Specific peptide substrates for each kinase
-
This compound (or test compound) dissolved in DMSO
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Assay Plate Setup: 1 µL of each compound dilution is dispensed into the wells of a 384-well plate. Control wells containing DMSO (vehicle) are included for 0% and 100% inhibition reference points.
-
Kinase Reaction:
-
A solution containing the kinase enzyme and its corresponding peptide substrate in kinase assay buffer is added to each well.
-
The plate is incubated at room temperature for 15-20 minutes to allow for compound binding to the kinase.
-
The kinase reaction is initiated by the addition of ATP solution to each well. The final ATP concentration is typically at or near the Km for each specific kinase.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
The kinase reaction is stopped, and the remaining ATP is depleted by adding a reagent from the luminescent assay kit. This is followed by a 40-minute incubation at room temperature.
-
A second reagent is added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. The plate is incubated for another 30 minutes at room temperature.
-
-
Data Analysis: The luminescence of each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the control wells. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Caption: Simplified Receptor Tyrosine Kinase signaling pathway and potential point of inhibition.
A Comparative Guide to the In Vivo Efficacy of N-Methyl-1H-benzo[d]imidazol-2-amine and Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo anti-inflammatory and analgesic efficacy of N-Methyl-1H-benzo[d]imidazol-2-amine against standard non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available data on structurally related benzimidazole derivatives to offer a predictive comparison and context for its potential therapeutic performance.
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and analgesic effects.[1][2] The mechanism of action for many benzimidazole derivatives involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, and the modulation of pro-inflammatory signaling pathways.[3]
Comparative In Vivo Anti-Inflammatory and Analgesic Activity
To contextualize the potential efficacy of this compound, this section presents data from in vivo studies on analogous N-substituted and 2-amino benzimidazole derivatives. The standard models used are the carrageenan-induced paw edema assay for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic activity.
Table 1: Comparative In Vivo Anti-Inflammatory Activity of Benzimidazole Derivatives in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg) | % Inhibition of Edema | Standard Drug | Dose (mg/kg) | % Inhibition of Edema |
| N-(1H-benzimidazol-2-ylmethyl) aniline | 100 | 100% | Nimesulide | 50 | 100% |
| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | 100 | 100% | Nimesulide | 50 | 100% |
| 2-Cyclohexylamino-1-(4-methoxyphenyl)benzimidazole | 100 | 53.2% | Indomethacin | - | - |
| Benzimidazole-mesalamine conjugate | - | Potent Activity | Indomethacin | - | - |
| Fused 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivative 1 | - | 84.2% | Indomethacin | - | 78.8% |
| Fused 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivative 2 | - | 89.3% | Indomethacin | - | 78.8% |
Data synthesized from multiple sources, direct comparison may vary based on experimental conditions.[3]
Table 2: Comparative In Vivo Analgesic Activity of Benzimidazole Derivatives in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Standard Drug | Dose (mg/kg) | % Inhibition of Writhing |
| 2-Methylaminobenzimidazole derivative 7 | 100 | 89% | Nimesulide | 50 | 100% |
| Synthesized Benzimidazole Derivative 1 | 50 | 79.66% | Aceclofenac | 25 | 85.59% |
| Synthesized Benzimidazole Derivative 2 | 50 | 83.05% | Aceclofenac | 25 | 85.59% |
Data synthesized from multiple sources, direct comparison may vary based on experimental conditions.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are the standard protocols for the key in vivo assays cited in this guide.
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., this compound), standard drug (e.g., Indomethacin, 10 mg/kg), or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[6]
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
2. Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
This model is used to evaluate peripherally acting analgesics.
-
Animals: Swiss albino mice (20-25 g) are commonly used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound, standard drug (e.g., Diclofenac Sodium, 10 mg/kg), or vehicle is administered.
-
After a predetermined time (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[7]
-
The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[7]
-
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Visualizing the Mechanism and Workflow
Diagram 1: General Workflow for In Vivo Anti-inflammatory and Analgesic Screening
Caption: Workflow for in vivo anti-inflammatory and analgesic assays.
Diagram 2: Simplified Pro-inflammatory Signaling Pathway
Caption: Potential mechanism of action for benzimidazole derivatives.
References
- 1. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of N-Methyl-1H-benzo[d]imidazol-2-amine synthesis methods
A Comparative Analysis of Synthesis Methods for N-Methyl-1H-benzo[d]imidazol-2-amine
For researchers and professionals in drug development, the efficient synthesis of this compound, a key scaffold in medicinal chemistry, is of paramount importance. This guide provides a comparative analysis of common synthetic routes, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method.
Comparative Data of Synthesis Methods
The following table summarizes the key performance indicators for various methods used to synthesize this compound and its precursors.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity | Reference |
| N-Methylation | 1H-benzo[d]imidazol-2-amine | Methyl iodide, Potassium hydroxide | Acetone | ~20 minutes | Room Temperature | 90% | N/A | [1] |
| Cyclodesulfurization | Pre-formed thiourea | Iodoacetic acid | Ethanol | 3 hours | 60°C | High | N/A | [2] |
| Multi-step Synthesis | Substituted o-phenylenediamine | Varies (e.g., carboxylic acids, aldehydes) | Varies | Varies | Varies | 60-85% | N/A | [3] |
| Microwave-Assisted | 2-Amino benzimidazole, Aldehyde | Ethanol, Glacial acetic acid | Ethanol | 4-5 hours | Reflux | 76-80% | N/A | [4][5] |
Experimental Protocols
Method 1: N-Methylation of 1H-benzo[d]imidazol-2-amine
This method is a direct and high-yielding approach to the target molecule.
Materials:
-
1H-benzo[d]imidazol-2-amine
-
Potassium hydroxide (powdered)
-
Methyl iodide
-
Acetone
-
Water
-
Ethyl acetate (EA)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Procedure:
-
Dissolve 0.55 g (4.1 mmol) of 1H-benzo[d]imidazol-2-amine in 15 mL of acetone in a 50 mL single-mouth pear-shaped flask.
-
Add 0.46 g (8.2 mmol) of powdered potassium hydroxide and stir the mixture at room temperature for 10 minutes.
-
Cool the flask in an ice water bath.
-
Add 0.28 mL (4.5 mmol) of methyl iodide dropwise and continue stirring for 10 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to return to room temperature.
-
Add 15 mL of water and remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, concentrate under reduced pressure, and purify the residue by silica gel column chromatography using a petroleum ether:ethyl acetate gradient (starting with pure PE and gradually increasing the proportion of EA to 50:1) to obtain the final product.[1]
Method 2: General Procedure for Benzimidazole Synthesis via Condensation
This is a fundamental method for creating the benzimidazole core, which can then be N-methylated.
Materials:
-
o-phenylenediamine
-
Appropriate carboxylic acid (e.g., acetic acid for a 2-methyl substituent) or aldehyde
-
Solvent (e.g., ethanol, water)
-
Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in the chosen solvent.
-
Add the carboxylic acid or aldehyde to the solution.
-
If necessary, add a catalytic amount of a strong acid.
-
Reflux the reaction mixture for the required time (typically several hours), monitoring progress by TLC.[6][7]
-
Upon completion, cool the mixture and neutralize it to precipitate the product.
-
Filter the solid, wash it with water, and dry it. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the synthesis methods.
Caption: Comparative overview of synthetic strategies for this compound.
Caption: General experimental workflow for the synthesis and purification of benzimidazole derivatives.
References
- 1. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. banglajol.info [banglajol.info]
Benchmarking N-Methyl-1H-benzo[d]imidazol-2-amine's Performance in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular performance of N-Methyl-1H-benzo[d]imidazol-2-amine and its structural analogs. Due to the limited availability of public data on this compound, this document leverages experimental data from closely related benzimidazole derivatives to offer insights into its potential efficacy and to provide a framework for its evaluation in various cellular assays. The guide includes detailed experimental protocols and comparative data for cytotoxicity and kinase inhibition, benchmarked against established reference compounds.
Introduction to this compound and its Analogs
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This has led to the development of numerous pharmacologically active compounds with applications in oncology, inflammation, and infectious diseases. This compound, as a core benzimidazole structure, is of significant interest for its potential as a modulator of cellular signaling pathways. Research into its derivatives has revealed activities including inhibition of key cellular kinases and cytotoxic effects against various cancer cell lines.
Comparative Performance in Cellular Assays
To provide a comprehensive performance benchmark, this section details the outcomes of key cellular assays for structural analogs of this compound and common reference compounds.
Cytotoxicity in Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The half-maximal inhibitory concentration (IC50) values from these assays indicate the potency of a compound in inhibiting cell growth.
Below is a summary of the cytotoxic activity of various benzimidazole derivatives compared to standard chemotherapeutic agents and kinase inhibitors.
| Compound/Drug | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| Benzimidazole Derivative 1 | 7.82 - 10.21 | 5.41 - 7.19 | 4.85 - 6.16 | [1] |
| Benzimidazole Derivative 2 | 4.20 - 4.72 | - | - | [1] |
| Sorafenib | ~5-10 | ~3.31-7.42 | - | [1] |
| Doxorubicin | ~4.17 | ~24.06 | - | [1] |
| Staurosporine | 0.006 | - | - |
Note: The data for benzimidazole derivatives is based on structurally similar compounds and should be considered as an estimation of the potential activity of this compound.
Kinase Inhibition
Cellular kinase assays are crucial for determining a compound's mechanism of action. Assays such as cellular phosphorylation ELISAs and NanoBRET™ Target Engagement assays provide quantitative data on a compound's ability to inhibit specific kinases within a cellular environment.
The following table summarizes the kinase inhibitory activity of benzimidazole derivatives against several key kinases implicated in cancer progression.
| Compound/Drug | EGFR IC50 (nM) | HER2 IC50 (nM) | CDK2 IC50 (nM) | mTOR IC50 (nM) | CK1δ IC50 (µM) | Reference |
| Benzimidazole Derivative 3 | 30.1 | 28.3 | 364 | 152 | - | [1] |
| Benzimidazole Derivative 4 | - | - | - | - | 1.54 | [2] |
| N-methyl-6-chloro-benzimidazole Derivative | - | - | - | - | 20.1 | [2] |
| Staurosporine | - | - | - | - | - |
Note: The data for benzimidazole derivatives is based on structurally similar compounds and should be considered as an estimation of the potential activity of this compound.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below to enable researchers to replicate and validate these findings.
MTT Cell Proliferation Assay
This protocol outlines the steps for determining the cytotoxic effects of a compound on cultured cell lines.
Workflow for MTT Assay
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (this compound) and reference compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cellular Kinase Phosphorylation ELISA
This protocol describes a method to quantify the phosphorylation of a specific kinase substrate within cells.
Workflow for Cellular Phosphorylation ELISA
Caption: Workflow for the Cellular Kinase Phosphorylation ELISA.
Materials:
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the target kinase substrate
-
Phospho-specific detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the test compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells to release cellular proteins.
-
ELISA: a. Add cell lysates to the antibody-coated ELISA plate and incubate. b. Wash the plate and add the phospho-specific detection antibody. c. After another wash, add the HRP-conjugated secondary antibody. d. Following a final wash, add the TMB substrate and incubate. e. Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-protein signal to the total protein amount and determine the compound's effect on substrate phosphorylation.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a specific kinase target within living cells.
Workflow for NanoBRET™ Target Engagement Assay
References
Validating the Cellular Target Engagement of N-Methyl-1H-benzo[d]imidazol-2-amine: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule interacts with its intended protein target within a cellular environment is a critical step in early-stage drug discovery. This guide provides a comparative overview of two powerful methodologies for validating the target engagement of N-Methyl-1H-benzo[d]imidazol-2-amine, a compound with potential therapeutic activities. We will explore the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling, presenting hypothetical experimental data and detailed protocols to illustrate their application.
While the specific cellular targets of this compound are not extensively documented in publicly available literature, its benzimidazole scaffold is common in molecules targeting a variety of proteins, particularly kinases. For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as "Compound B") is an inhibitor of a hypothetical protein, "Kinase X," to demonstrate the validation process.
Comparative Overview of Target Validation Methods
Choosing the right method to confirm target engagement depends on factors like the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] Both CETSA and Kinobeads profiling are robust, label-free techniques that can be used to assess target engagement in a physiologically relevant context.[1][2]
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Profiling |
| Principle | Ligand binding increases the thermal stability of the target protein.[3][4] | Competitive binding between the test compound and immobilized broad-spectrum kinase inhibitors for kinases in a cell lysate.[5][6] |
| Context | Intact cells or cell lysates.[7] | Cell lysates.[8] |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response.[4] | Reduction in the amount of target protein pulled down by the beads, quantified by mass spectrometry.[5] |
| Target Scope | Applicable to a wide range of soluble and membrane proteins, provided a specific antibody is available for detection.[4] | Primarily focused on the kinome (~300 kinases) and some other ATP-binding proteins.[5][8] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[7][9] | Moderate throughput, often used for profiling selectivity across the kinome.[8] |
| Strengths | Confirms target engagement in living cells; does not require compound modification.[2] | Provides a broad selectivity profile across a large panel of kinases in an unbiased manner.[10] |
| Limitations | Requires a specific antibody for detection (e.g., Western Blot) or advanced proteomics for proteome-wide analysis. Not all ligand binding events cause a thermal shift.[4] | Limited to targets that can bind to the immobilized inhibitors on the beads; requires specialized proteomics expertise.[10] |
Signaling Pathway of Hypothetical Target: Kinase X
To understand the functional consequences of target engagement, it is crucial to consider the signaling pathway in which the target protein operates. Below is a diagram representing a generic signaling cascade involving our hypothetical target, Kinase X. Inhibition of Kinase X by Compound B would be expected to block the phosphorylation of its downstream substrate, thereby inhibiting the cellular response.
Caption: Hypothetical signaling pathway for Kinase X.
Experimental Data and Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding by measuring changes in the thermal stability of a target protein upon ligand interaction.[7]
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with a serial dilution of Compound B (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO) for 2 hours at 37°C.
-
Heating: Heat the cell suspensions at a single, predetermined temperature (e.g., 52°C, which causes partial denaturation of Kinase X) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble Kinase X remaining in each sample by Western blotting using a specific anti-Kinase X antibody.
-
Data Analysis: Quantify the band intensities and plot them against the compound concentration to determine the EC50 of target engagement.
The following table summarizes hypothetical data from an ITDR-CETSA experiment. A known Kinase X inhibitor is used as a positive control, and a structurally similar but inactive compound is the negative control.
| Compound | Target | Cell Line | ITDR-CETSA EC50 (µM) |
| Compound B | Kinase X | HEK293 | 1.2 |
| Positive Control (Known Inhibitor) | Kinase X | HEK293 | 0.5 |
| Negative Control | Kinase X | HEK293 | > 100 |
| Compound B | GAPDH (Off-Target) | HEK293 | > 100 |
This data indicates that Compound B engages Kinase X in cells with an EC50 of 1.2 µM, while the positive control shows higher potency. Neither compound affects the stability of the off-target control protein, GAPDH.
Kinobeads Competition Profiling
This chemoproteomic approach uses immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[5] By pre-incubating a cell lysate with a free compound (Compound B), one can measure its ability to compete with the beads for binding to specific kinases.[6]
Caption: Kinobeads competition profiling experimental workflow.
-
Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.
-
Lysate Incubation: Pre-incubate the cell lysate with Compound B at various concentrations (e.g., 1 µM and 10 µM) or a DMSO vehicle control for 1 hour at 4°C.
-
Affinity Pulldown: Add the Kinobeads slurry to the pre-incubated lysates and incubate for another hour at 4°C to allow kinases to bind.
-
Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Elute the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and label-free quantification.
-
Data Analysis: Compare the abundance of each identified kinase in the Compound B-treated samples to the DMSO control. A significant reduction in abundance indicates competitive binding.
The table below shows hypothetical competition data for Compound B against a panel of selected kinases.
| Protein Target | % Inhibition at 1 µM Compound B | % Inhibition at 10 µM Compound B |
| Kinase X | 85% | 98% |
| Kinase A | 15% | 45% |
| Kinase B | 5% | 12% |
| Kinase C | 2% | 8% |
This data demonstrates that Compound B potently and selectively displaces Kinase X from the Kinobeads. It shows moderate off-target activity against Kinase A at a higher concentration and is highly selective against Kinases B and C, validating Kinase X as its primary target within this panel.
Conclusion
Validating the direct cellular target of a small molecule is a foundational step in drug discovery.[1] The orthogonal approaches of CETSA and Kinobeads profiling provide compelling, independent evidence for the engagement of this compound with its hypothetical target, Kinase X. CETSA confirms target binding in an intact cellular context by demonstrating ligand-induced thermal stabilization, while Kinobeads profiling offers a broader view of the compound's selectivity across the kinome.[1][8] By employing these state-of-the-art methodologies, researchers can confidently establish target engagement, elucidate the mechanism of action, and guide the optimization of promising lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Safety Operating Guide
Proper Disposal of N-Methyl-1H-benzo[d]imidazol-2-amine: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of N-Methyl-1H-benzo[d]imidazol-2-amine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these protocols when handling waste containing this compound.
Immediate Safety and Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following risks:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2]
-
Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
Due to these hazards, all waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste.[3][4]
Required Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2][5] If dusts are generated, respiratory protection is required.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in the chemical's lifecycle. The following procedure must be followed to ensure regulatory compliance and safety.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, leak-proof, and chemically compatible container.[3] The container should be kept tightly sealed except when adding waste.[4][6]
-
Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect contaminated solids such as gloves, weighing paper, and pipette tips in a designated solid hazardous waste container.
-
Liquid Waste: Collect unused solutions or liquid waste in a sealable, compatible liquid waste container.
-
Step 2: Container Labeling
Proper labeling is crucial for waste identification and safe handling. The waste container must be clearly labeled with:
-
The words "Hazardous Waste ".[3]
-
The full chemical name: "This compound ".[3] Do not use abbreviations.
-
The accumulation start date (the date the first waste is added to the container).[3]
-
An indication of the primary hazards (e.g., "Toxic," "Irritant").[3]
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the waste container in a designated and secure SAA within the laboratory, at or near the point of generation.[3]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent the spread of material in case of a leak.[3][4]
Step 4: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before being considered non-hazardous.
-
Triple Rinse Protocol:
-
First Rinse: Rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or acetone) that can dissolve the chemical residue. This first rinsate is considered hazardous and must be collected in the designated hazardous waste container for this compound.[3][4]
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.[3]
-
Third Rinse: Perform a final rinse with fresh solvent and collect the rinsate in the hazardous waste container.
-
-
Disposal of Rinsed Containers: Once triple-rinsed and air-dried, the container may be disposed of as non-hazardous waste. It is best practice to puncture the container to prevent reuse. Always confirm your institution's specific policies on empty container disposal.[8]
Step 5: Arranging for Waste Disposal
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or equivalent.[3]
-
Do Not Transport: Do not transport hazardous waste yourself.[9] Wait for trained EHS personnel to collect the waste from your laboratory's SAA.
Spill Management
In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain and clean up the spill.
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[7] Avoid generating dust.[2]
-
For liquid spills, use an absorbent material to soak up the spill. The contaminated absorbent material must be disposed of as hazardous waste.
-
Clean the affected area thoroughly.
Quantitative Data Summary
While specific quantitative disposal thresholds are determined by local, state, and federal regulations, the following table summarizes key physical and chemical properties relevant to handling and disposal.
| Property | Value | Source |
| Molecular Weight | 147.18 g/mol | --INVALID-LINK-- |
| Melting Point | 117 - 122 °C (243 - 252 °F) | --INVALID-LINK-- |
| Log Pow (n-octanol/water) | -0.41 | --INVALID-LINK-- |
Note: The negative Log Pow value suggests that bioaccumulation is not expected.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. mtu.edu [mtu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling N-Methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling of N-Methyl-1H-benzo[d]imidazol-2-amine. Adherence to these procedures is essential for ensuring personal safety and minimizing laboratory and environmental contamination.
Hazard Identification
This compound is classified with the following hazards[1]:
-
Harmful if swallowed: Acute toxicity, oral.[1]
-
Causes skin irritation: Skin corrosion/irritation.[1]
-
Causes serious eye irritation: Serious eye damage/eye irritation.[1]
-
May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended for extended contact.[2][3] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[2] |
| Eye and Face Protection | Chemical safety goggles. A face shield must be worn in addition to goggles when there is a risk of splashing.[2][4] | To protect the eyes and face from splashes and airborne particles.[2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[2][3][4] | To prevent inhalation of the powder, which can cause respiratory irritation.[1][2] |
| Protective Clothing | A lab coat or a disposable gown made of a low-permeability fabric.[2][4] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[2] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[2] | To protect the feet from spills.[2] |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
1. Preparation and Handling:
-
All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[2][5]
-
Avoid the formation of dust during handling.[2]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3]
2. Storage:
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
The storage area should be clearly labeled with the chemical name and hazard symbols.[2]
3. Spill Response:
-
In the event of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[8]
-
For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][6] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5][10] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. This compound | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
